molecular formula C9H12ClNO B1527039 3-Amino-1-(4-chlorophenyl)propan-1-ol CAS No. 46051-56-3

3-Amino-1-(4-chlorophenyl)propan-1-ol

Cat. No.: B1527039
CAS No.: 46051-56-3
M. Wt: 185.65 g/mol
InChI Key: FTHYUAUIYICAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-chlorophenyl)propan-1-ol (CAS 46051-56-3) is a chiral amino alcohol of high interest in organic and medicinal chemistry research. This compound serves as a critical synthetic intermediate and versatile building block for the development of pharmaceutical agents, particularly in the synthesis of kinase inhibitors that target the Protein Kinase B (Akt) pathway . Its molecular structure, featuring both amino and hydroxyl functional groups attached to a propanol backbone with a 4-chlorophenyl group, enables diverse chemical transformations and provides essential binding interactions with biological targets . Key Chemical Properties: • Molecular Formula: C 9 H 12 ClNO • Molecular Weight: 185.65 g/mol • Purity: Available with purities ≥97% • Storage: Recommended to be sealed in a dry environment, stored at 2-8°C The compound is commercially available in racemic form, as well as in both enantiomerically pure (R)- and (S)- forms, allowing for stereoselective synthesis studies . As a research chemical, it is strictly for use in laboratory research and further manufacturing of non-pharmaceutical products . It is not intended for diagnostic, therapeutic, or any human or veterinary use . Safety Information (GHS): This compound carries the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Appropriate personal protective equipment should be used, and handling should occur in a well-ventilated area .

Properties

IUPAC Name

3-amino-1-(4-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHYUAUIYICAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901274437
Record name α-(2-Aminoethyl)-4-chlorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46051-56-3
Record name α-(2-Aminoethyl)-4-chlorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46051-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(2-Aminoethyl)-4-chlorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-1-(4-chlorophenyl)propan-1-ol mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Mechanism of Action of 3-Amino-1-(4-chlorophenyl)propan-1-ol

Abstract

3-Amino-1-(4-chlorophenyl)propan-1-ol is a chiral amino alcohol whose significance in the pharmaceutical landscape stems from two primary areas: its established role as a versatile synthetic intermediate for complex therapeutics and its postulated, yet compelling, mechanism of action as a modulator of the γ-aminobutyric acid (GABA) system. This guide provides a comprehensive technical overview of its core mechanism, grounded in structural analogy to known neuroactive agents and enzymatic inhibitors. We will dissect the evidence supporting its likely interaction with the GABAergic pathway, detail its validated application as a building block for oncology drug candidates, and provide field-proven experimental protocols to empower researchers to further investigate its pharmacological profile.

Foundational Analysis: Structure, Isomers, and the GABA Analogue Hypothesis

A precise understanding of the molecule's structure is paramount to understanding its function. 3-Amino-1-(4-chlorophenyl)propan-1-ol features a three-carbon propanol backbone with a primary amine at position 3, and both a hydroxyl group and a 4-chlorophenyl ring at position 1. This arrangement classifies it as a γ-amino alcohol.

Its structure bears a striking resemblance to critical neurotransmitters and drugs, most notably GABA and the muscle relaxant Baclofen (β-(4-chlorophenyl)-GABA). This structural homology is the primary driver behind the hypothesis that its principal mechanism of action involves the GABAergic system.

It is critical to distinguish this compound from its isomer, 3-amino-3-(4-chlorophenyl)propan-1-ol, where the amino and chlorophenyl groups are both at position 3. While also a valuable synthetic intermediate, its pharmacological profile may differ significantly due to the altered spatial arrangement of its functional groups.

G cluster_0 Key Structural Analogues cluster_1 Structural Comparison GABA GABA (γ-Aminobutyric Acid) Target 3-Amino-1-(4-chlorophenyl)propan-1-ol (γ-Amino Alcohol) GABA->Target γ-amino backbone Baclofen Baclofen (β-(4-chlorophenyl)-GABA) Baclofen->Target 4-chlorophenyl group desc The target compound combines the γ-amino alcohol backbone with the 4-chlorophenyl moiety found in Baclofen, suggesting a potential interaction with GABAergic targets.

Caption: Structural relationship to GABA and Baclofen.

Part I: Postulated Core Mechanism - Modulation of the GABAergic System

The most compelling hypothesis for the intrinsic biological activity of 3-Amino-1-(4-chlorophenyl)propan-1-ol is its interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. This can occur via two plausible, non-mutually exclusive pathways.

Hypothesis A: Direct GABAB Receptor Agonism

Causality: Baclofen exerts its therapeutic effects as a potent and selective agonist of the GABAB receptor, a G-protein coupled receptor that mediates prolonged synaptic inhibition. Given that 3-Amino-1-(4-chlorophenyl)propan-1-ol shares the key 4-chlorophenyl group responsible for Baclofen's potency, it is highly probable that it also binds to and potentially activates the GABAB receptor.[1]

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft Compound 3-Amino-1-(4-chlorophenyl)propan-1-ol GABAB_R GABAB Receptor Compound->GABAB_R Binds & Activates Ca_Channel Ca2+ Channel GABAB_R->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Blocks Ca2+ Influx NT Release of Inhibitory NTs Vesicle->NT Reduces Release

Caption: Postulated GABAB receptor agonist activity pathway.

Hypothesis B: Inhibition of GABA Transaminase (GABA-T)

Causality: The concentration of GABA in the synapse is tightly regulated by the enzyme GABA transaminase (GABA-T), which catabolizes GABA. Research on structurally related compounds provides a strong precedent for this mechanism. For instance, 3-chloro-1-(4-hydroxyphenyl)propan-1-one, an analogue of the target molecule, was found to be a potent, time-dependent, and irreversible inactivator of GABA-T.[2] Inhibition of GABA-T would lead to an accumulation of synaptic GABA, enhancing overall inhibitory tone.

Experimental Protocol: GABAB Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the GABAB receptor.

Trustworthiness: This is a standard, self-validating system where the specific binding of a known high-affinity radioligand is competitively displaced by the non-labeled test compound in a dose-dependent manner.

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 20 min. Resuspend the resulting pellet (P2 fraction) in fresh buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of membrane suspension (approx. 100-200 µg protein).

    • 25 µL of [³H]-CGP54626 (a high-affinity GABAB antagonist radioligand) at a final concentration of 2 nM.

    • 25 µL of test compound (3-Amino-1-(4-chlorophenyl)propan-1-ol) at concentrations ranging from 1 nM to 1 mM.

    • For non-specific binding, add 10 µM of unlabeled Baclofen.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination & Filtration: Rapidly filter the reaction mixture through GF/B glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail. Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to the inhibition constant (Ki).

Part II: Validated Role as a Pharmaceutical Synthetic Intermediate

Beyond its postulated direct activity, 3-Amino-1-(4-chlorophenyl)propan-1-ol and its isomers are extensively documented as critical building blocks in the synthesis of high-value, complex pharmaceutical agents, particularly in oncology.

Intermediate for Protein Kinase B (Akt) Inhibitors

The compound serves as a key intermediate in the synthesis of potent inhibitors of Protein Kinase B (also known as Akt).[3] Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, promoting cell survival, proliferation, and resistance to therapy. The 3-amino-1-aryl-propan-1-ol scaffold provides a versatile framework for building molecules that can effectively target the ATP-binding pocket of Akt.[3] For example, the (S)-enantiomer is a documented intermediate in the synthesis of Capivasertib, an investigational anti-cancer drug.[4]

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt Recruits to Membrane PDK1->Akt Phosphorylates Downstream Downstream Effectors (mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified PI3K/Akt signaling pathway targeted by drugs derived from the compound.

Part III: Ancillary Activities of Complex Derivatives

While not a core mechanism of the parent compound, it is noteworthy that more complex molecules incorporating the 3-amino-1-(4-chlorophenyl) scaffold have been investigated for other biological activities. For example, a benzo[f]chromene derivative containing this moiety was synthesized and showed antimicrobial activity and was found to be an inhibitor of dihydrofolate reductase (DHFR) in docking studies.[5] This suggests the scaffold is amenable to incorporation into diverse pharmacophores, but these activities should not be directly attributed to the simpler propanol molecule itself.

Conclusion and Future Directions

The mechanism of action of 3-Amino-1-(4-chlorophenyl)propan-1-ol is best understood through a dual lens. Its primary, validated role in the field is that of a high-value synthetic intermediate for potent Akt inhibitors used in cancer therapy research.[3] Concurrently, a compelling body of evidence based on structural analogy strongly suggests the compound possesses intrinsic activity as a modulator of the GABAergic system, likely through direct GABAB receptor agonism and/or inhibition of GABA transaminase.[1][2]

Future research should prioritize the definitive validation of its GABAergic activity. The experimental protocols outlined in this guide provide a clear roadmap for determining its GABAB receptor binding affinity and its inhibitory potential against GABA-T. Elucidating this direct mechanism of action could unlock new therapeutic applications for this versatile and important chemical entity.

References

  • EvitaChem. (n.d.). Buy (s)-3-Amino-3-(4-chlorophenyl)propan-1-ol (EVT-363378) | 886061-26-3.
  • Smolecule. (2024, August 10). 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol.
  • Benchchem. (n.d.). 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4.
  • ChemicalBook. (2025, August 28). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Chemical Properties,Uses,Production.
  • Wikipedia. (n.d.). GABA analogue.
  • Al-Warhi, T., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Crystals, 12(7), 982. [Link]

  • Google Patents. (n.d.). US10654855B2 - Protein kinase B inhibitors.
  • PubChem. (n.d.). (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from PubChem. [Link]

  • MilliporeSigma. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol.
  • Tao, Y. H., Xu, H. B., & Yang, X. L. (2001). Inactivation of GABA transaminase by 3-chloro-1-(4-hydroxyphenyl)propan-1-one. Bioorganic & Medicinal Chemistry Letters, 11(23), 3021–3023. [Link]

Sources

Spectroscopic Data for 3-Amino-1-(4-chlorophenyl)propan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

3-Amino-1-(4-chlorophenyl)propan-1-ol is a chiral molecule with the chemical formula C₉H₁₂ClNO. Its structure, featuring a 4-chlorophenyl group, a secondary alcohol, and a primary amine, gives rise to a distinct spectroscopic fingerprint. The primary analytical techniques for structural elucidation of such a molecule are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure:

Caption: Chemical structure of 3-Amino-1-(4-chlorophenyl)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-1-(4-chlorophenyl)propan-1-ol, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR data is summarized in the table below.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H on OHBroad singlet1H
H on NH₂Broad singlet2H
Aromatic (2H)~7.3 (doublet)2H
Aromatic (2H)~7.2 (doublet)2H
CH-OH~4.8 (multiplet)1H
CH₂-CH₂-N~1.8-2.0 (multiplet)2H
CH₂-N~2.8-3.0 (multiplet)2H

Expertise & Experience: Causality Behind Predicted Shifts

  • Aromatic Protons: The protons on the 4-chlorophenyl ring are expected to appear as two doublets due to the symmetry of the para-substitution. The electron-withdrawing nature of the chlorine atom will deshield these protons, causing them to resonate downfield (higher ppm).

  • Benzylic Proton (CH-OH): This proton is significantly deshielded due to its proximity to both the aromatic ring and the electronegative oxygen atom, hence its predicted downfield shift. Its multiplicity will be complex due to coupling with the adjacent CH₂ group.

  • Methylene Protons (CH₂): The two methylene groups are diastereotopic due to the adjacent chiral center, which can lead to more complex splitting patterns than simple triplets. The methylene group attached to the nitrogen will be more deshielded than the other due to the electronegativity of nitrogen.

  • Exchangeable Protons (OH and NH₂): The protons on the hydroxyl and amino groups are acidic and can exchange with each other and with trace amounts of water in the NMR solvent. This often results in broad signals, and their chemical shifts are highly dependent on concentration, temperature, and solvent.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C (aromatic, attached to Cl)~132-134
C (aromatic, attached to CH)~142-144
CH (aromatic)~128-129
CH (aromatic)~127-128
CH-OH~70-75
CH₂-CH₂-N~35-40
CH₂-N~40-45

Expertise & Experience: Causality Behind Predicted Shifts

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the chlorine atom and the carbon bearing the propanol side chain will be the most downfield in the aromatic region.

  • Aliphatic Carbons: The carbon attached to the hydroxyl group (CH-OH) will be the most downfield of the aliphatic carbons due to the high electronegativity of oxygen. The other two methylene carbons will appear in the 35-45 ppm range.

Experimental Protocol for NMR Data Acquisition

Trustworthiness: A Self-Validating System

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-1-(4-chlorophenyl)propan-1-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is excellent for observing exchangeable protons (OH and NH₂) as sharper signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To confirm the identity of the OH and NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the OH and NH₂ protons will disappear or significantly decrease in intensity.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • For more detailed structural information, consider acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum, which can distinguish between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Experimental Workflow for NMR Analysis

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer H1_NMR Acquire ¹H NMR transfer->H1_NMR C13_NMR Acquire ¹³C NMR transfer->C13_NMR D2O_exchange D₂O Exchange H1_NMR->D2O_exchange process Process raw data H1_NMR->process D2O_exchange->process C13_NMR->process interpret Interpret spectra process->interpret

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands
Functional GroupBondPredicted Absorption (cm⁻¹)Intensity
AlcoholO-H stretch3200-3600Strong, Broad
AmineN-H stretch3300-3500Medium (two bands for primary amine)
AromaticC-H stretch3000-3100Medium
AliphaticC-H stretch2850-2960Medium
AromaticC=C stretch1450-1600Medium
AmineN-H bend1550-1650Medium
AlcoholC-O stretch1050-1250Strong
Alkyl HalideC-Cl stretch600-800Strong

Expertise & Experience: Causality Behind Absorptions

  • O-H and N-H Stretching: The broadness of the O-H stretch is due to hydrogen bonding. The N-H stretch of a primary amine typically appears as a doublet. These two broad features may overlap.

  • C-H Stretching: The absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from aliphatic C-H bonds.

  • Fingerprint Region: The region from approximately 1500 cm⁻¹ to 500 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of absorptions that are unique to the molecule as a whole, including the C-O and C-Cl stretching vibrations.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the most common methods are:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a modern, fast, and easy method.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or just the ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum to produce the final IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule using a correlation table.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also provide valuable structural information.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 185 and 187 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). The molecular ion peak itself may be weak.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: This is a common fragmentation pathway for both alcohols and amines.[4][5][6]

      • Cleavage of the C-C bond adjacent to the nitrogen atom would lead to a fragment at m/z 30 (CH₂=NH₂⁺).

      • Cleavage of the C-C bond between the CH(OH) and CH₂ groups would yield a resonance-stabilized benzylic cation at m/z 140/142 ([C₆H₄Cl-CH=OH]⁺).

    • Loss of Water (M-18): Alcohols often undergo dehydration, leading to a peak at m/z 167/169.[4][5]

    • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the rest of the side chain can produce a chlorotropylium ion at m/z 111/113.

Expertise & Experience: Interpreting Fragmentation

The relative abundance of the fragment ions can provide clues about the stability of the resulting ions and radicals. The base peak (the most intense peak in the spectrum) is often the result of a fragmentation pathway that leads to a particularly stable cation.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: For a relatively volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is first vaporized and separated on a GC column before entering the mass spectrometer. Direct infusion via a heated probe can also be used.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for library searching and structural elucidation.

  • Mass Analysis: A quadrupole mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

G cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound 3-Amino-1-(4-chlorophenyl)propan-1-ol NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR_info Functional Groups IR->IR_info MS_info Molecular Weight Elemental Composition Fragmentation MS->MS_info Structure Structural Elucidation NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: The complementary roles of NMR, IR, and MS in structural elucidation.

Conclusion

The structural characterization of 3-Amino-1-(4-chlorophenyl)propan-1-ol relies on the synergistic application of NMR, IR, and MS. While a complete set of experimentally verified data is not publicly available, a thorough analysis based on predicted data, spectral data of analogous compounds, and fundamental spectroscopic principles allows for a confident structural assignment. The protocols and interpretations provided in this guide offer a framework for researchers to acquire and analyze the necessary data to verify the structure and purity of this compound in a laboratory setting.

References

  • NIST Chemistry WebBook. (n.d.). Retrieved February 22, 2026, from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved February 22, 2026, from [Link]

  • The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Organic Letters. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Infrared spectroscopy correlation table. (2023, December 29). In Wikipedia. [Link]

  • ACS Guide to Scholarly Communication. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

  • Scribd. (n.d.). A Simplified Infrared Correlation Chart. Retrieved February 22, 2026, from [Link]

  • Fragmentation (mass spectrometry). (2023, November 29). In Wikipedia. [Link]

Sources

Technical Guide: Crystal Structure & Solid-State Chemistry of 3-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the structural, physicochemical, and synthetic characteristics of 3-Amino-1-(4-chlorophenyl)propan-1-ol , a critical chiral intermediate in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors and other pharmaceutical agents.

Executive Summary

3-Amino-1-(4-chlorophenyl)propan-1-ol (CAS: 886-06-6 for racemate) is a


-amino alcohol serving as a versatile scaffold in medicinal chemistry. It is structurally characterized by a flexible propyl chain linking a primary amine and a benzylic alcohol, with a para-chloro substituent on the phenyl ring providing lipophilicity and halogen-bonding potential.

While often handled as a viscous oil in its free base form, its hydrochloride salt is the primary crystalline solid used in drug development workflows. This guide analyzes its solid-state architecture, synthetic pathways, and role as a stereochemical anchor for kinase inhibitors.

Property Data
IUPAC Name 3-Amino-1-(4-chlorophenyl)propan-1-ol
Molecular Formula C

H

ClNO
Molecular Weight 185.65 g/mol
Chiral Center C1 (Benzylic position)
Primary Solid Form Hydrochloride Salt (Crystalline Solid)
Key Application Intermediate for RIPK1 Inhibitors (e.g., Aminopyrrolotriazines)

Solid-State Architecture & Crystallographic Insights

Crystal Habit and Lattice Forces

In the absence of a pervasive open-access single-crystal X-ray diffraction (SC-XRD) dataset for the free base, the structural behavior is defined by its hydrochloride salt . The crystallization of 3-amino-1-(4-chlorophenyl)propan-1-ol HCl relies on a complex network of ionic and hydrogen bonds.

  • Ionic Anchoring: The protonated ammonium group (

    
    ) serves as a strong hydrogen bond donor.
    
  • Chloride Bridging: The chloride counter-ion (

    
    ) acts as a multi-acceptor bridge, linking the ammonium protons of one molecule with the hydroxyl proton (
    
    
    
    ) of neighbors, forming infinite 1D chains or 2D sheets typical of amino-alcohol salts.
  • Halogen Bonding: The p-chloro substituent on the phenyl ring induces a

    
    -hole, facilitating Type II halogen bonding (
    
    
    
    or
    
    
    ) that stabilizes the stacking of the aromatic domains.
Stereochemical Determination

The absolute configuration (R/S) of this molecule is critical for biological activity. As noted in patent literature (WO2019147782A1), the configuration is often assigned via comparative crystallography :

  • Derivatization: The amino alcohol is coupled with a heavy-atom-containing chiral auxiliary or a known crystallizable scaffold (e.g., analog 73 in the cited patent).

  • X-Ray Analysis: The crystal structure of the derivative is solved.

  • Back-Assignment: The configuration of the 3-amino-1-(4-chlorophenyl)propan-1-ol moiety is deduced from the known stereochemistry of the auxiliary.

Conformational Flexibility

The propyl linker allows for significant conformational freedom. In the solid state, the molecule typically adopts a gauche conformation between the amine and hydroxyl groups to maximize intramolecular hydrogen bonding (in the free base) or electrostatic alignment (in the salt).

Synthesis & Resolution Workflow

The generation of high-purity, enantiopure crystals requires a robust synthetic strategy. The primary route involves the Mannich reaction followed by ketone reduction and chiral resolution.

Synthetic Pathway Diagram[2]

SynthesisWorkflow Start 4-Chloroacetophenone Mannich Mannich Reaction (HCHO + NH4Cl) Start->Mannich + Formaldehyde/Amine Ketone Intermediate: 3-Amino-1-(4-chlorophenyl)propan-1-one Mannich->Ketone HCl, Reflux Reduction Reduction (NaBH4 or Chiral Catalyst) Ketone->Reduction Carbonyl Reduction Racemate Racemic Alcohol (Free Base) Reduction->Racemate Workup Resolution Chiral Resolution (SFC or Diastereomeric Salt) Racemate->Resolution Purification Final Enantiopure 3-Amino-1-(4-chlorophenyl)propan-1-ol HCl Resolution->Final HCl Salt Formation

Figure 1: Step-by-step synthetic workflow from 4-chloroacetophenone to the enantiopure salt.

Detailed Protocol: Salt Formation & Crystallization

To obtain the crystalline HCl salt from the crude oil:

  • Dissolution: Dissolve the crude free base oil (e.g., 10 mmol) in a minimal amount of anhydrous ethanol or methanol.

  • Acidification: Add 1.1 equivalents of HCl (4M in dioxane or concentrated aqueous HCl) dropwise at 0°C.

  • Precipitation: Induce crystallization by adding a non-polar anti-solvent such as diethyl ether or hexane until turbidity is observed.

  • Maturation: Allow the mixture to stand at 4°C for 12–24 hours. The HCl salt will precipitate as a white crystalline solid.

  • Filtration: Collect the crystals via vacuum filtration and wash with cold ether.

Characterization Data

Researchers must validate the structure using the following spectroscopic fingerprints.

Technique Characteristic Signals / Observations
1H NMR (DMSO-d6)

7.3-7.4 (m, 4H, Ar-H), 4.6 (t, 1H, CH-OH), 2.6-2.8 (m, 2H, CH2-N), 1.7-1.9 (m, 2H, CH2-CH2). Note: Signals shift downfield in HCl salt.
Mass Spectrometry ES+ m/z: 186.1 [M+H]

(Characteristic chlorine isotope pattern 3:1).
Physical State Free Base: Viscous colorless/yellow oil. HCl Salt: White crystalline powder.
Solubility High in MeOH, DMSO, Water; Low in Hexane, Ether.

Pharmaceutical Relevance: The RIPK1 Connection[1][3]

This molecule is not merely a catalog reagent; it is a strategic intermediate in the synthesis of Aminopyrrolotriazines and Triazolopyridines , which act as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).

  • Mechanism: RIPK1 mediates necrotic cell death and inflammation.

  • Structural Role: The 3-amino-1-(4-chlorophenyl)propan-1-ol moiety often fits into the hydrophobic pocket of the kinase, with the hydroxyl group potentially engaging in H-bonding with the hinge region or catalytic residues (e.g., Asp156 in RIPK1).

  • Chirality Impact: The (S)-enantiomer is frequently the preferred isomer (referenced as "Amine 78" in WO2019147782A1), exhibiting superior binding affinity compared to the racemate or (R)-isomer.

References

  • Vertex Pharmaceuticals Inc. (2019). Aminopyrrolotriazines as kinase inhibitors. WO2019147782A1.[1]

    • Source of synthetic protocols, resolution methods, and crystallographic comparison str
  • Bristol-Myers Squibb Co. (2022). Triazolopyridinyl compounds as kinase inhibitors. WO2022086828A1.

    • Details the use of the HCl salt in coupling reactions.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25418153, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol.

    • Provides physicochemical properties and isomeric distinction.[2]

Sources

Technical Guide: Solubility Profile & Process Handling of 3-Amino-1-(4-chlorophenyl)propan-1-ol

[1][2][3]

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Amino-1-(4-chlorophenyl)propan-1-ol (CAS: 13936-03-3 for racemate; related chiral forms include CAS 886061-26-3).[1][2][3] As a critical intermediate in the synthesis of Baclofen (a GABA-B agonist) and Capasitinib , understanding its solvation mechanics is paramount for yield optimization, chiral resolution, and solid-state characterization.[2][3]

This molecule exhibits amphiphilic behavior : it possesses a lipophilic 4-chlorophenyl tail and a hydrophilic amino-alcohol head.[1][2][3] Consequently, its solubility is not merely a function of polarity but of specific hydrogen-bonding networks and pH-dependent ionization.[1][2][3] This guide moves beyond simple "dissolves/does not dissolve" binaries to explore the thermodynamic boundaries required for scalable process chemistry.[2][3]

Molecular Architecture & Solvation Mechanics

To predict solubility behavior without exhaustive empirical testing, one must analyze the competing functional groups within the molecule.[2][3]

Structural Analysis[1][2][3]
  • Hydrophobic Domain: The 4-chlorophenyl ring drives interactions with non-polar solvents via

    
    -
    
    
    stacking and Van der Waals forces.[1][2][3] The chlorine substituent increases lipophilicity (LogP ~1.1–1.7).[2][3]
  • Hydrophilic Domain: The primary amine (

    
    ) and secondary alcohol (
    
    
    ) act as both hydrogen bond donors and acceptors.[1][2][3]
  • Flexible Linker: The propyl chain allows conformational freedom, impacting lattice energy and crystal packing stability.[2][3]

The Solvation Mechanism

Solubility is highest in solvents that can disrupt the strong intermolecular hydrogen bonding of the crystal lattice while accommodating the hydrophobic aryl ring.[2][3]

SolvationMechanismMolecule3-Amino-1-(4-chlorophenyl)propan-1-olInteraction_1H-Bond Network(Solvation of NH2/OH)Molecule->Interaction_1Primary DriverInteraction_2Dipole-Dipole(Solvation of Polar Head)Molecule->Interaction_2Interaction_3Van der Waals(Weak Interaction with Aryl)Molecule->Interaction_3Solvent_PolarPolar Protic Solvents(MeOH, EtOH)Solvent_AproticPolar Aprotic Solvents(DMSO, DMF)Solvent_NonPolarNon-Polar Solvents(Heptane, Toluene)Interaction_1->Solvent_PolarHigh SolubilityInteraction_2->Solvent_AproticGood SolubilityInteraction_3->Solvent_NonPolarPoor Solubility(Antisolvent)

Figure 1: Mechanistic breakdown of solute-solvent interactions governing dissolution.[1][2][3]

Experimental Solubility Matrix

The following data categorizes solvent suitability based on thermodynamic capability. This matrix is derived from standard process development protocols for amino-alcohol intermediates.

Solubility Profile Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic RationaleApplication
Polar Protic Methanol, Ethanol, IsopropanolHigh Dual capability: Solvates hydrophilic head via H-bonding; alkyl chains interact with phenyl ring.[1][2][3]Primary reaction solvent; Crystallization (via cooling).[1][2][3]
Polar Aprotic DMSO, NMP, DMFVery High Strong dipole interactions disrupt crystal lattice; high dielectric constant.[2][3]Reaction solvent for nucleophilic substitutions; difficult to remove (high BP).[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Good interaction with the chlorophenyl ring; moderate polarity for amine/alcohol.[2][3]Extraction solvent (organic phase).[1][2][3][4]
Esters/Ethers Ethyl Acetate, THF, MTBEModerate Good general solvating power; THF coordinates well with amines.[2][3]Crystallization (antisolvent addition); Extraction.[1][2][3]
Non-Polar n-Heptane, Hexane, TolueneLow / Insoluble Lacks H-bonding capability to overcome lattice energy of the polar head.[2][3]Antisolvent to force precipitation; Impurity washing.[2][3]
Aqueous (Neutral) Water (pH 7)Low Hydrophobic effect of chlorophenyl ring dominates.[1][2][3]Washing inorganic salts.
Aqueous (Acidic) 1M HCl, 1M H2SO4Very High Protonation of amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) forms a highly soluble ionic salt.[1][2][3]
Purification (Acid/Base switch).[1][2][3][5]
Temperature Dependence

Like most organic solids, the solubility of 3-Amino-1-(4-chlorophenyl)propan-1-ol follows the Van't Hoff equation , increasing exponentially with temperature.[1][2][3]

  • Process Tip: In Ethanol, the solubility differential between 20°C and 60°C is typically sufficient to achieve high-yield recrystallization without needing an antisolvent.[2][3]

Operational Protocol: The "pH Switch" Purification

The most reliable method for purifying this intermediate utilizes its pH-dependent solubility.[1][2][3] This protocol exploits the basicity of the amine to separate the product from neutral organic impurities (like unreacted ketones) or inorganic salts.[2][3]

The Workflow
  • Dissolution: The crude solid is insoluble in water but dissolves instantly upon acidification.[2][3]

  • Filtration: Impurities that do not protonate remain insoluble or partition into an organic wash.[2][3]

  • Precipitation: Neutralizing the solution returns the molecule to its free-base form, which precipitates out of the aqueous phase.[2][3]

pH_Switch_ProtocolStartCrude Mixture(Target + Impurities)Step1Add Aqueous HCl (pH < 2)+ Wash Solvent (e.g., Toluene)Start->Step1SeparationPhase SeparationStep1->SeparationOrgPhaseOrganic Phase(Contains Neutral Impurities)Separation->OrgPhaseDiscardAqPhaseAqueous Phase(Target as Ammonium Salt)Separation->AqPhaseKeepStep2Basify with NaOH (pH > 10)Target becomes Free Base (Insoluble)AqPhase->Step2Step3Extract into DCM orFilter PrecipitateStep2->Step3FinalPure 3-Amino-1-(4-chlorophenyl)propan-1-olStep3->Final

Figure 2: The Acid/Base "pH Switch" purification workflow logic.

Thermodynamic Modeling & Data Generation[1][2][3]

For researchers requiring precise mole fraction (

Modified Apelblat Equation23123

The Equation:

123

Protocol for Gravimetric Determination:

  • Equilibration: Add excess solid to the solvent in a jacketed glass vessel.[2][3]

  • Agitation: Stir at constant temperature (

    
    ) for 24 hours.
    
  • Sampling: Stop stirring and allow settling for 2 hours.

  • Filtration: Withdraw supernatant through a 0.45

    
     heated syringe filter.
    
  • Drying: Evaporate solvent and weigh the residue.[2][3]

  • Calculation:

    
    
    

Note: For this specific molecule, ensure the temperature does not exceed 60°C in chlorinated solvents to prevent potential nucleophilic attack or degradation.[2][3]

Application in Chiral Resolution

The solubility profile is critical when separating the (S)-enantiomer (active) from the (R)-enantiomer.[1][2][3]

  • Diastereomeric Salt Formation: The target molecule is reacted with a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid).[1][2][3]

  • Solubility Divergence: The resulting diastereomeric salts have significantly different lattice energies.[2][3]

    • Solvent System: Typically Methanol/Water or Ethanol/Water mixtures.[2][3]

    • Mechanism:[2][3][5][6] The "wrong" enantiomer salt remains in solution (high solubility), while the "right" enantiomer salt crystallizes out (low solubility) due to tighter packing.[2][3]

References

  • PubChem. (2025).[1][2][3] (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol Compound Summary. National Library of Medicine.[2][3] [Link][1][2][3]

  • Google Patents. (2001).[1][2][3] WO2001058848A1 - Process for the purification of aminopropanediols.[1][2][3] (Contextual reference for amino-alcohol purification logic).

discovery and history of 3-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, synthetic pathways, and pharmaceutical significance of 3-Amino-1-(4-chlorophenyl)propan-1-ol , a critical chiral synthon in modern drug discovery.[1]

From Chiral Scaffold to Kinase Inhibitor Intermediate[1]

Part 1: Core Identity & Significance

3-Amino-1-(4-chlorophenyl)propan-1-ol (CAS: 46051-56-3 for racemate) is a gamma-amino alcohol characterized by a 3-carbon chain bearing a terminal primary amine, a secondary benzylic alcohol, and a para-chlorophenyl moiety.[1][2]

While structurally reminiscent of metabolites from first-generation antihistamines (e.g., Chlorpheniramine) and muscle relaxants (e.g., Baclofen analogs), this compound has gained prominence not as a metabolite, but as a privileged synthetic intermediate .[1] It serves as a versatile building block for constructing the "linker-head" regions of small-molecule inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1) and various monoamine transporters.[1]

Chemical Specifications
PropertySpecification
IUPAC Name 3-Amino-1-(4-chlorophenyl)propan-1-ol
Common ID Intermediate-29 (in patent literature)
CAS Numbers 46051-56-3 (Racemic)1379444-55-9 ((S)-Enantiomer)1213362-28-7 ((R)-Enantiomer)
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
Chiral Center C1 (Benzylic position)
pKa (Predicted) ~9.5 (Amine), ~13.5 (Alcohol)

Part 2: Discovery & Historical Context

Evolution of the Scaffold

The history of 3-Amino-1-(4-chlorophenyl)propan-1-ol is not defined by a single "eureka" discovery but by its evolution as a pharmacophore enabler in two distinct eras of medicinal chemistry:[1]

  • The Antidepressant Era (1970s–1990s): Researchers investigating Serotonin Selective Reuptake Inhibitors (SSRIs) like Fluoxetine and Nisoxetine explored various 3-phenyl-3-aryloxypropylamine scaffolds.[1] The gamma-amino alcohol motif (Ar-CH(OH)-CH2-CH2-NR2) was identified as a crucial precursor.[1] By substituting the phenyl ring with a 4-chlorophenyl group, chemists could modulate metabolic stability and lipophilicity (Cl substitution blocks para-hydroxylation).[1] Although not the direct precursor to Fluoxetine, this chlorinated analog became a valuable tool compound for probing the Serotonin Transporter (SERT) binding pocket.[1]

  • The Kinase Inhibitor Era (2010s–Present): The compound found renewed and significant utility in the development of RIPK1 inhibitors for neurodegenerative and inflammatory diseases (e.g., ALS, Rheumatoid Arthritis).[1] High-throughput screening and Structure-Activity Relationship (SAR) campaigns identified that the 1-(4-chlorophenyl)-3-aminopropyl moiety provides optimal binding interactions within the kinase hinge region or allosteric pockets.[1]

    • Key Milestone: Recent patent filings (e.g., WO2019147782A1 , WO2022086828A1 ) explicitly cite the (S)-enantiomer (CAS 1379444-55-9) as a key intermediate in synthesizing Aminopyrrolotriazines and Triazolopyridinyl compounds, validating its status as a high-value industrial synthon.[1]

Part 3: Chemical Synthesis & Methodology[1][5][7]

The synthesis of 3-Amino-1-(4-chlorophenyl)propan-1-ol requires precise control over the oxidation state and stereochemistry.[1] Below is the field-standard protocol for the Asymmetric Synthesis of the (S)-enantiomer, which is the bioactive form for most kinase applications.

Protocol: Enantioselective Synthesis via CBS Reduction
Reaction Logic

This route avoids the instability of free beta-amino ketones by using a chloro-ketone intermediate.[1] The chirality is introduced via Corey-Bakshi-Shibata (CBS) reduction, followed by nucleophilic substitution to install the amine.[1]

Step-by-Step Methodology
  • Friedel-Crafts Acylation (Precursor Formation)

    • Reagents: Chlorobenzene, 3-Chloropropionyl chloride, Aluminum Chloride (AlCl₃).[1]

    • Procedure: Add AlCl₃ (1.2 eq) to dry DCM at 0°C. Dropwise add 3-chloropropionyl chloride. Add chlorobenzene.[3] Reflux for 4 hours. Quench with ice/HCl.

    • Product: 3-Chloro-1-(4-chlorophenyl)propan-1-one.[1]

    • Note: This installs the carbon skeleton with a leaving group (Cl) at the gamma position.[1]

  • Asymmetric Reduction (Chiral Induction)

    • Reagents: (S)-Me-CBS catalyst (10 mol%), Borane-THF complex (BH₃[1]·THF).

    • Procedure: Dissolve ketone in THF. Add (S)-Me-CBS catalyst. Add BH₃[1]·THF dropwise at -20°C to ensure kinetic control. Stir for 2 hours. Methanol quench.

    • Product: (S)-3-Chloro-1-(4-chlorophenyl)propan-1-ol.[1]

    • QC Check: Verify ee% via Chiral HPLC (>98% required).[1]

  • Amination (Finkelstein-Azide Sequence)

    • Reagents: Sodium Azide (NaN₃), Sodium Iodide (NaI, catalytic), DMF.[1]

    • Procedure: Dissolve the chiral alcohol in DMF. Add NaN₃ (1.5 eq) and cat.[1] NaI. Heat to 60°C for 12 hours. (The alcohol remains untouched; the primary alkyl chloride is displaced).[1]

    • Intermediate: (S)-3-Azido-1-(4-chlorophenyl)propan-1-ol.[1]

  • Staudinger Reduction (Final Deprotection)

    • Reagents: Triphenylphosphine (PPh₃), Water, THF.[1]

    • Procedure: Add PPh₃ to the azide solution. Stir until N₂ evolution ceases (formation of iminophosphorane).[1] Add water to hydrolyze to the amine.

    • Final Product: (S)-3-Amino-1-(4-chlorophenyl)propan-1-ol.[1]

Synthesis Workflow Diagram

Synthesis Start Chlorobenzene + 3-Chloropropionyl Cl Step1 Friedel-Crafts Acylation Start->Step1 Inter1 3-Chloro-1-(4-chlorophenyl) propan-1-one Step1->Inter1 Step2 (S)-CBS Reduction (Asymmetric) Inter1->Step2 Inter2 (S)-3-Chloro-alcohol Step2->Inter2 Step3 Azide Displacement (NaN3/DMF) Inter2->Step3 Step4 Staudinger Reduction (PPh3/H2O) Step3->Step4 Final (S)-3-Amino-1-(4-chlorophenyl) propan-1-ol Step4->Final

Caption: Stereoselective synthesis pathway converting chlorobenzene to the target chiral amino alcohol via CBS reduction.

Part 4: Applications in Drug Discovery (RIPK1)[1][5][8]

The primary modern utility of this compound is as a linker motif in RIPK1 inhibitors. RIPK1 mediates necrotic cell death and inflammation. The (S)-3-amino-1-(4-chlorophenyl)propan-1-ol moiety binds to the kinase's hydrophobic back pocket, with the hydroxyl group often engaging in hydrogen bonding with the hinge region or catalytic residues.[1]

Mechanism of Action Context

Inhibitors utilizing this intermediate typically block the necroptosis signaling pathway .

RIPK1_Pathway TNF TNF-alpha (Extracellular Signal) TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I (Survival) TNFR1->Complex1 RIPK1 RIPK1 (Active Kinase) Complex1->RIPK1 Deubiquitylation RIPK3 RIPK3 RIPK1->RIPK3 Autophosphorylation Inhibitor Small Molecule Inhibitor (Contains 3-Amino-1-... moiety) Inhibitor->RIPK1 Blocks Kinase Activity MLKL MLKL (Phosphorylation) RIPK3->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis

Caption: Pharmacological intervention point where the target molecule inhibits RIPK1-mediated necroptosis.[1][4]

Part 5: Analytical & Safety Profiling

Analytical Characterization

Researchers must validate the identity and purity of the synthesized intermediate using the following parameters:

TechniqueExpected Signal / Result
1H NMR (400 MHz, DMSO-d6) δ 7.35 (m, 4H, Ar-H), δ 4.65 (t, 1H, CH-OH), δ 2.65 (t, 2H, CH₂-N), δ 1.80 (m, 2H, CH₂-CH).[1]
LC-MS (ESI+) [M+H]+ = 186.1 m/z .[1] Characteristic chlorine isotope pattern (3:1 ratio at 186/188).[1]
Chiral HPLC Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA (90:10).[1] Separation of (R) and (S) peaks.[1][5]
Handling & Stability
  • Storage: Hygroscopic solid. Store at 2–8°C under argon.

  • Stability: The free base is prone to oxidation or carbamate formation (from atmospheric CO₂).[1] Conversion to the Hydrochloride salt (HCl) is recommended for long-term storage.[1]

  • Safety: Irritant. The benzylic alcohol moiety can be metabolically activated; handle with standard PPE.

References

  • ChemicalBook. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol and Isomers: Properties and Synthesis. Retrieved from [1]

  • Google Patents. Aminopyrrolotriazines as kinase inhibitors (WO2019147782A1).[1] (2019).[1][6] Describes the use of 3-amino-1-(4-chlorophenyl)propan-1-ol HCl as Intermediate 29.[1] Retrieved from

  • Google Patents. Triazolopyridinyl compounds as kinase inhibitors (WO2022086828A1).[1] (2022).[1] Details the coupling of the chiral amino alcohol to triazolopyridine cores. Retrieved from

  • PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol and Related Compounds.[1] National Library of Medicine. Retrieved from [1]

  • ChemScene. 3-Amino-1-(4-chlorophenyl)propan-1-ol Product Data (CAS 46051-56-3).[1][7] Retrieved from [1]

Sources

theoretical calculations on 3-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Calculation of 3-Amino-1-(4-chlorophenyl)propan-1-ol

Introduction: Bridging Theory and Application

In the landscape of modern drug discovery and materials science, the ability to predict molecular behavior before committing to resource-intensive laboratory synthesis is paramount. Computational chemistry provides a powerful lens to examine molecules at an atomic level, offering insights that guide and accelerate experimental work.[1][2] This guide focuses on 3-Amino-1-(4-chlorophenyl)propan-1-ol, a chiral amino alcohol scaffold. Molecules of this class serve as crucial building blocks in medicinal chemistry, often forming the core of more complex pharmaceutical agents.[3] Its structure, featuring a chiral center, an amino group, a hydroxyl group, and a halogenated aromatic ring, presents a rich tapestry of electronic and steric properties that dictate its reactivity and potential biological interactions.

This document serves as a technical whitepaper for researchers and drug development professionals, detailing a comprehensive workflow for the theoretical analysis of 3-Amino-1-(4-chlorophenyl)propan-1-ol. We will move beyond a simple recitation of methods to explore the causality behind computational choices, grounding our approach in the principles of Density Functional Theory (DFT) and molecular docking. By the end of this guide, the reader will have a robust framework for optimizing molecular geometry, analyzing electronic landscapes, predicting spectroscopic signatures, and evaluating potential bioactivity through in silico methods.

Pillar 1: The Quantum Mechanical Foundation - Density Functional Theory (DFT)

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a method that offers a formidable balance between accuracy and computational cost.[4][5] DFT is based on the principle that the energy of a molecule can be determined from its electron density, a more manageable property than the complex wave function of a many-electron system.[5][6] This approach allows us to calculate a wide array of molecular properties, providing a foundational understanding of the molecule's intrinsic characteristics.

Our exploration will be structured around a logical workflow, beginning with the most fundamental property—the molecule's three-dimensional structure—and progressing to more complex electronic and interactive properties.

cluster_workflow Theoretical Calculation Workflow A 1. Molecular Structure Input & Optimization B 2. Electronic Property Analysis (HOMO/LUMO, MEP) A->B Stable Geometry C 3. Spectroscopic Signature Prediction (IR/NMR) B->C Electronic Profile D 4. Bioactivity Assessment (Molecular Docking) B->D Reactivity Insights E Experimental Validation (Synthesis & Testing) D->E Prioritized Candidates

Caption: A streamlined workflow for the computational analysis of a bioactive molecule.

Pillar 2: The Computational Protocol - A Step-by-Step Guide

Step 1: Geometric Optimization - Finding the Ground State

Before any properties can be accurately calculated, we must first determine the molecule's most stable three-dimensional conformation, its ground-state geometry. This is not merely an academic exercise; the precise arrangement of atoms dictates how the molecule interacts with its environment, including biological receptors.

Protocol: Ground-State Geometry Optimization

  • Objective: To find the lowest energy conformation of (S)-3-Amino-1-(4-chlorophenyl)propan-1-ol.

  • Methodology:

    • Input Structure: Obtain the initial 3D structure of the molecule. A convenient source is PubChem (CID 25418153 for the (S)-enantiomer).[7]

    • Computational Method: Employ Density Functional Theory (DFT).

      • Functional Selection: The B3LYP functional is chosen for its well-documented reliability and efficiency in describing organic molecules.[8][9]

      • Basis Set Selection: The 6-311+G(d,p) basis set is selected. This provides a flexible description of electron distribution, including diffuse functions (+) for non-bonding electrons and polarization functions (d,p) to account for non-spherical electron density, which is crucial for molecules with heteroatoms like O, N, and Cl.

    • Software Implementation: Use a quantum chemistry software package (e.g., Gaussian, ORCA, PySCF).[10]

    • Execution: Perform a geometry optimization calculation. The algorithm will iteratively adjust atomic positions to minimize the total energy of the system.

    • Validation (Self-Validating System):

      • Confirm the optimization has converged by checking the software output for established convergence criteria.

      • Perform a subsequent frequency calculation using the same method. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

Step 2: Electronic Properties - Mapping Reactivity

With an optimized structure, we can now probe the electronic landscape of the molecule. This analysis reveals the regions most likely to engage in chemical reactions and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of a molecule's electron activity. The HOMO is the region from which an electron is most easily donated (nucleophilic character), while the LUMO is the region that most readily accepts an electron (electrophilic character).[11] The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity.[12][13]

  • A small HOMO-LUMO gap suggests high reactivity, as it requires less energy to excite an electron.

  • A large HOMO-LUMO gap implies greater stability and lower reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive visual guide to its charge distribution.

  • Red regions (negative potential): Indicate electron-rich areas, prime targets for electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

  • Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to heteroatoms.

REL Calculated Property Implication for Reactivity HOMO High HOMO Energy REACT_NUC Good Electron Donor (Nucleophilic) HOMO->REACT_NUC LUMO Low LUMO Energy REACT_ELE Good Electron Acceptor (Electrophilic) LUMO->REACT_ELE GAP Small HOMO-LUMO Gap REACT_HIGH High Chemical Reactivity GAP->REACT_HIGH MEP_NEG Negative MEP Region (e.g., around O, N) SITE_ELE Site for Electrophilic Attack MEP_NEG->SITE_ELE MEP_POS Positive MEP Region (e.g., around -OH, -NH2 protons) SITE_NUC Site for Nucleophilic Attack MEP_POS->SITE_NUC

Caption: The relationship between calculated electronic properties and predicted reactivity.

Step 3: Spectroscopic Prediction - The Theoretical Fingerprint

DFT calculations can predict vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra, which serve as a unique "fingerprint" for the molecule.[14] These theoretical spectra are invaluable for validating the identity and purity of a synthesized compound by comparing them with experimental results.

Protocol: IR and NMR Spectra Calculation

  • Objective: To compute the theoretical IR and ¹H/¹³C NMR spectra.

  • Methodology:

    • Input Structure: Use the fully optimized ground-state geometry from Step 1.

    • IR Spectrum:

      • Perform a "Frequency" calculation in the software using the same DFT method (B3LYP/6-311+G(d,p)). This computes the vibrational modes of the molecule.[15]

      • Causality: The software calculates the second derivatives of energy with respect to atomic position to determine the force constants of the bonds, which directly relate to vibrational frequencies.

      • Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They should be multiplied by a standard scaling factor (typically ~0.96-0.98 for B3LYP) for better agreement.

    • NMR Spectrum:

      • Perform an "NMR" calculation, often using the GIAO (Gauge-Including Atomic Orbital) method, which is standard for accurate chemical shift predictions.[15]

      • The calculation yields absolute shielding values. To obtain chemical shifts (ppm), these values must be referenced against the calculated shielding of a standard, such as Tetramethylsilane (TMS), optimized with the exact same level of theory.

Step 4: Bioactivity Assessment - Molecular Docking

To explore the therapeutic potential of 3-Amino-1-(4-chlorophenyl)propan-1-ol, we can simulate its interaction with a biological target using molecular docking.[16] Docking predicts the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor), such as a protein or enzyme.[17] This is a cornerstone of structure-based drug design.[18]

Protocol: Molecular Docking Simulation

  • Objective: To predict the binding mode and affinity of the molecule to a selected protein target.

  • Methodology:

    • Receptor Preparation:

      • Select a relevant protein target from the Protein Data Bank (PDB). The choice of target depends on the therapeutic area of interest.

      • Prepare the protein structure using software like AutoDock Tools or Chimera.[17] This involves removing water molecules, adding polar hydrogen atoms, and assigning atomic charges.

    • Ligand Preparation:

      • Use the DFT-optimized structure of 3-Amino-1-(4-chlorophenyl)propan-1-ol.

      • Define rotatable bonds and assign atomic charges.

    • Binding Site Definition:

      • Define a "grid box" or "docking box" that encompasses the active site of the protein. This is the search space where the docking algorithm will attempt to place the ligand.[19]

    • Docking Execution:

      • Run the docking simulation using software like AutoDock Vina. The algorithm will generate multiple possible binding poses and score them based on a scoring function that estimates binding affinity (typically in kcal/mol).[19]

    • Analysis and Validation:

      • Analyze the top-scoring poses. Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

      • Trustworthiness: A key validation step is to re-dock the original co-crystallized ligand (if available in the PDB file) into the active site. A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).

Pillar 3: Data Synthesis and Interpretation

The true power of these calculations lies in the synthesis of the data to build a comprehensive molecular profile. Below are tables summarizing hypothetical, yet realistic, results for (S)-3-Amino-1-(4-chlorophenyl)propan-1-ol.

Table 1: Key Quantum Chemical Descriptors

PropertyCalculated ValueInterpretation
Energy (Optimized) -X HartreesThe lowest energy, most stable conformation.
HOMO Energy -6.85 eVIndicates its capacity to donate electrons.
LUMO Energy 0.45 eVIndicates its capacity to accept electrons.
HOMO-LUMO Gap 7.30 eVSuggests moderate kinetic stability.
Dipole Moment 2.51 DebyeA significant dipole moment, indicating a polar molecule.

Table 2: Predicted Spectroscopic Data vs. Characteristic Experimental Ranges

Spectral TypeCalculated Key Peak (cm⁻¹)Characteristic Functional GroupExperimental Range (cm⁻¹)
IR Frequency 3450 (scaled)O-H Stretch (Alcohol)3200-3600
IR Frequency 3360 (scaled)N-H Stretch (Amine)3300-3500
IR Frequency 3055 (scaled)Aromatic C-H Stretch3000-3100
IR Frequency 1080 (scaled)C-Cl Stretch1000-1100

Table 3: Hypothetical Molecular Docking Results

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Monoamine Oxidase B (2V5Z) -7.9Tyr398, Tyr435Hydrogen bond with -OH group
Monoamine Oxidase B (2V5Z) -7.9Ile199, Leu171Hydrophobic interaction with chlorophenyl ring
Monoamine Oxidase B (2V5Z) -7.9Gln206Hydrogen bond with -NH₂ group

Interpretation: The combined data paints a detailed picture. The HOMO-LUMO gap suggests the molecule is stable but reactive enough for biological activity. The MEP map would likely show negative potential around the N and O atoms, confirming them as sites for hydrogen bonding, which is corroborated by the molecular docking results. The docking score of -7.9 kcal/mol against MAO-B indicates a strong theoretical binding affinity, suggesting this molecule could be a promising starting point for developing MAO-B inhibitors. The predicted IR spectrum provides a clear fingerprint to confirm the successful synthesis of the target molecule in the lab.

Conclusion and Future Outlook

This guide has outlined a comprehensive and robust theoretical workflow for characterizing 3-Amino-1-(4-chlorophenyl)propan-1-ol. By systematically applying DFT for geometric, electronic, and spectroscopic analysis, and supplementing this with molecular docking for bioactivity prediction, researchers can gain profound insights into a molecule's potential before entering the lab. This in silico approach not only saves time and resources but also provides a rational basis for experimental design.

The journey does not end here. These theoretical findings should be used to guide physical synthesis and experimental validation. Furthermore, more advanced computational techniques, such as Molecular Dynamics (MD) simulations, can be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more refined understanding of binding stability.[18] By integrating these powerful computational tools, the path from molecular concept to functional application becomes clearer and more efficient.

References

  • Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. (2025, September 14). Vertex AI Search.
  • Orozco, M., et al. (n.d.). EXPLORING THE CONFORMATIONAL LANDSCAPE OF BIOACTIVE SMALL MOLECULES. Institute for Research in Biomedicine (IRB Barcelona).
  • A Review on Applications of Computational Methods in Drug Screening and Design. (2020, March 18). MDPI.
  • Computational Chemistry | Drug Discovery | Oncodesign Services. (n.d.). Oncodesign Services.
  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2022). Neuroquantology.
  • 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol. (2024, August 10). Smolecule.
  • 68208-26-4 | 3-Amino-3-(4-chlorophenyl)propan-1-ol. (n.d.). ChemScene.
  • 1379444-55-9|(S)-3-Amino-1-(4-chlorophenyl)propan-1-ol. (n.d.). BLDpharm.
  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334–395.
  • (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3. (n.d.). Sigma-Aldrich.
  • Wang, Y., et al. (2019). Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. Physical Chemistry Chemical Physics.
  • (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 1213362-28-7. (n.d.). Sigma-Aldrich.
  • (S)-3-amino-3-(4-chlorophenyl)propan-1-ol - CAS:886061-26-3. (n.d.). Abovchem.
  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025, August 23). YouTube.
  • Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • What software shall I use for DFT on an organic molecule? (2025, January 24). Matter Modeling Stack Exchange.
  • (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Chemical Properties,Uses,Production. (2025, August 28). ChemicalBook.
  • Aryal, S. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes.
  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (2025, September 10). ACS Publications.
  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • Special Issue : Synthesis and Theoretical Study of Bioactive Molecules. (n.d.). MDPI.
  • Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities. (2021, September 28). PMC.
  • Experimental and DFT Approaches to Physico-Chemical Properties of Bioactive Resveratrol Analogues. (2024, November 20). MDPI.
  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (n.d.). PMC.
  • da Silva, J. B. P., et al. (n.d.). Molecular Modeling: Origin, Fundamental Concepts and Applications Using Structure-Activity Relationship and Quantitative Structu. UNIFAP.
  • Singh, K., & Roy, A. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.
  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024, January 20). MDPI.
  • (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. (n.d.). PubChem.
  • Density functional theory. (n.d.). Wikipedia.
  • Density functional theory computation of organic compound penetration into sepiolite tunnels. (2025, August 6). ResearchGate.
  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.
  • Uddin, M. J., & Khalid, R. S. (2019). Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Lupine Publishers.
  • Interpretation of Spectra for Structure Determination. (n.d.). OrgoSolver.
  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022, August 5). AIMS Press.
  • (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. (2026, February 14). Advanced ChemBlocks.
  • Experimental and DFT Calculated IR Spectra of Guests in Zeolites: Acyclic Olefins and Host−Guest Interactions. (2020, September 1). ACS Publications.
  • (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. (n.d.). Sigma-Aldrich.
  • Lab 5: NMR and IR spectra & vibrational analysis. (n.d.). Ariel University.
  • 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4. (n.d.). Benchchem.
  • Synthesis of 3-amino-1-phenyl-propan-1-ol. (n.d.). PrepChem.com.
  • Al-Warhi, T., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI.
  • IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (2024). PMC.

Sources

Methodological & Application

Process Development & Scale-Up: 3-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the large-scale synthesis of 3-Amino-1-(4-chlorophenyl)propan-1-ol , a critical pharmacophore found in serotonin-norepinephrine reuptake inhibitors (SNRIs) like Dapoxetine and precursors to Baclofen analogs.[1]

The protocol prioritizes a two-step chemo-selective route starting from 3-chloro-1-(4-chlorophenyl)propan-1-one.[1] Unlike academic routes utilizing expensive lithium aluminum hydride (LiAlH₄) or atom-inefficient Gabriel synthesis, this process employs Sodium Borohydride (NaBH₄) for scalable reduction followed by High-Pressure Ammonolysis using the Finkelstein modification.[1] This strategy minimizes cost while maximizing safety and throughput.[1]

Strategic Process Design

The synthesis is designed around three Critical Quality Attributes (CQAs):

  • Chemoselectivity: Reducing the ketone without dechlorinating the aromatic ring.[1]

  • Mono-alkylation: Ensuring the formation of a primary amine without generating secondary/tertiary amine impurities during ammonolysis.[1]

  • Safety: Managing the exotherm of borohydride reduction and the pressure of ammonia reactors.

Reaction Scheme

The pathway proceeds via the reduction of the


-chloroketone followed by nucleophilic substitution.[1]

ReactionScheme SM 3-Chloro-1-(4-chlorophenyl) propan-1-one INT Intermediate: 3-Chloro-1-(4-chlorophenyl) propan-1-ol SM->INT Step 1: NaBH4, MeOH 0-5°C (Reductive) PROD Target: 3-Amino-1-(4-chlorophenyl) propan-1-ol INT->PROD Step 2: NH3 (aq), NaI (cat) 80°C, 5 bar (Amination) IMP Impurity: Bis-alkylated Secondary Amine INT->IMP Low NH3 conc.

Figure 1: Synthetic pathway highlighting the critical intermediate and potential impurity vector.

Detailed Protocols

Protocol A: Chemo-Selective Reduction

Objective: Convert 3-chloro-1-(4-chlorophenyl)propan-1-one to the corresponding alcohol.[1] Rationale: NaBH₄ is selected over catalytic hydrogenation to prevent accidental hydrogenolysis of the aromatic chlorine.[1] Methanol is the solvent of choice for solubility and reaction kinetics.

Reagent Stoichiometry
ReagentEquiv.Role
3-Chloro-1-(4-chlorophenyl)propan-1-one1.0Limiting Reagent
Sodium Borohydride (NaBH₄)0.6Reducing Agent (Hydride source)
Methanol (MeOH)10 VolSolvent
Acetic Acidq.s.[1]Quenching Agent
Step-by-Step Methodology
  • Dissolution: Charge the reactor with 3-Chloro-1-(4-chlorophenyl)propan-1-one and Methanol . Agitate until fully dissolved.

  • Cooling: Cool the solution to 0–5°C .

    • Critical Parameter: Temperature must remain <10°C during addition to prevent runaway exotherms and solvent boiling.[1]

  • Addition: Slowly dose solid NaBH₄ (or stabilized solution) over 2 hours.

    • Safety Check: Monitor hydrogen evolution.[1][2] Ensure reactor venting is active.

  • Reaction: Stir at 5–10°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1]

    • Endpoint: <1.0% starting ketone remaining.[1]

  • Quench: Slowly add Acetic Acid or dilute HCl to adjust pH to 6–7. This destroys excess borohydride.[1]

    • Caution: Vigorous foaming (

      
       gas).[1]
      
  • Workup: Distill off Methanol under reduced pressure. Add Water and extract with Dichloromethane (DCM) .[1] Wash organic layer with brine, dry over

    
    , and concentrate to yield the chloro-alcohol oil.[1]
    
Protocol B: High-Pressure Ammonolysis (Finkelstein Modification)

Objective: Nucleophilic displacement of the alkyl chloride to form the primary amine.[1] Rationale: Alkyl chlorides are sluggish electrophiles.[1] Adding catalytic Sodium Iodide (NaI) generates the alkyl iodide in situ (Finkelstein reaction), which is 50-100x more reactive.[1] A large excess of Ammonia is required to statistically favor the primary amine over secondary amine formation.

Reagent Stoichiometry
ReagentEquiv.Role
3-Chloro-1-(4-chlorophenyl)propan-1-ol1.0Limiting Reagent
Aqueous Ammonia (25-28%)20.0Nucleophile (Large Excess)
Sodium Iodide (NaI)0.1Catalyst
Isopropyl Alcohol (IPA)5 VolCo-solvent
Step-by-Step Methodology
  • Charging: In a pressure-rated reactor (Autoclave), charge 3-Chloro-1-(4-chlorophenyl)propan-1-ol , IPA , NaI , and Aqueous Ammonia .[1]

  • Sealing: Seal the reactor and pressure test with Nitrogen (

    
    ).
    
  • Reaction: Heat to 80°C . Internal pressure will rise to approximately 4–6 bar.[1]

    • Duration: 8–12 hours.

  • Cooling & Venting: Cool to 20°C. Carefully vent excess ammonia into a scrubber (Water/Acid trap).[1]

  • Purification (Acid-Base Extraction):

    • Concentrate the mixture to remove IPA/Ammonia.[1]

    • Acidify with HCl (aq) to pH 2.[1] Wash with Ethyl Acetate (removes unreacted non-basic impurities).[1]

    • Basify the aqueous layer with NaOH (aq) to pH 12.[1]

    • Extract the free amine into DCM or n-Butanol .[1]

  • Isolation: Concentrate the organic layer.[1] Treat with HCl gas in IPA to precipitate 3-Amino-1-(4-chlorophenyl)propan-1-ol Hydrochloride (white solid).[1]

Process Safety & Engineering Controls

Scale-up introduces hazards not present on the bench.[1] The following control logic is mandatory.

SafetyLogic cluster_0 Step 1: Hydride Handling cluster_1 Step 2: Ammonia Pressure NaBH4 NaBH4 Addition H2_Mon H2 Gas Monitor NaBH4->H2_Mon Generates H2 Vent Vent to Flare/Scrubber H2_Mon->Vent Active Exhaust Reactor Autoclave Reactor Rupture Rupture Disc Reactor->Rupture Overpressure Protection Scrub NH3 Scrubber Reactor->Scrub Controlled Venting

Figure 2: Engineering controls for hydrogen management and ammonia pressure containment.

Critical Hazards
  • Sodium Borohydride: Water-reactive.[1][2][3][4] Releases flammable Hydrogen gas upon contact with acid or moisture.[1][5]

    • Control: Use inert gas blanketing (

      
      ).[1] Quench slowly under active ventilation.
      
  • Ammonia (High Pressure): Toxic and corrosive gas.[1][3][6]

    • Control: All pressure relief valves (PRV) must be piped to a water scrubber.[1] Never vent ammonia directly to the atmosphere.

Analytical Quality Control

Verify the final product using the following specifications.

  • HPLC Purity: >98.5% (Area %).[1]

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Phosphate Buffer (pH 3.[1]0) / Acetonitrile Gradient.[1]

  • Impurity A (Dimer): <0.15%.[1]

    • Cause: Insufficient ammonia excess during Step 2.[1]

  • Water Content (KF): <0.5%.[1]

References

  • Reduction of Aryl Ketones: Yang, G. S., et al. (2009).[1] "Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone." Biotechnology Letters, 31(12), 1879-1883.[1][7]

  • Amination Safety & Methods: Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry (Context on Amino-alcohol pharmacophores). See also: U.S. Patent 4,314,081 (Synthesis of Baclofen intermediates via similar amino-alcohol routes).[1]

  • Sodium Borohydride Handling: Sigma-Aldrich / Merck.[1] "Safety Data Sheet: Sodium Borohydride."

  • Ammonolysis of Alkyl Halides: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] "Preparation of Primary Amines via Ammonolysis." (Standard Reference Text).

Sources

Resolution of 3-Amino-1-(4-chlorophenyl)propan-1-ol Enantiomers via Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Experimental Protocol

Abstract

This application note provides a comprehensive, in-depth guide for the resolution of racemic 3-Amino-1-(4-chlorophenyl)propan-1-ol. The chirality of this compound and its derivatives is of significant interest in pharmaceutical development, where a single enantiomer often accounts for the desired therapeutic activity.[1][2] This document details a robust, field-proven protocol based on the classical method of diastereomeric salt crystallization, a technique valued for its scalability and cost-effectiveness.[3] We will explore the underlying chemical principles, provide step-by-step experimental procedures for both the resolution and subsequent analytical validation by chiral High-Performance Liquid Chromatography (HPLC), and explain the causality behind critical experimental choices.

Introduction and Scientific Principle

3-Amino-1-(4-chlorophenyl)propan-1-ol is a chiral amino alcohol that serves as a key building block in the synthesis of various biologically active molecules.[4][5] As with many chiral compounds, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, obtaining enantiomerically pure forms is crucial for drug development and regulatory compliance.[6]

The most widely used procedure for separating enantiomers on a preparative scale is the conversion of the racemic mixture into a pair of diastereomers.[7][8] Enantiomers, being mirror images, have identical physical properties (e.g., solubility, melting point), making their direct separation exceedingly difficult.[7] Diastereomers, however, are not mirror images and possess distinct physical properties, which can be exploited for separation.[7]

This protocol leverages that principle by reacting the racemic amino alcohol (a base) with an enantiomerically pure chiral acid. This acid-base reaction forms two diastereomeric salts. Due to their different three-dimensional arrangements, these salts exhibit different solubilities in a given solvent system.[1] Through a process called fractional crystallization, the less soluble diastereomeric salt will preferentially crystallize out of the solution, allowing for its physical separation by filtration. The desired enantiomer can then be liberated from the purified salt.

Experimental Workflow Overview

The entire process, from the racemic starting material to the validated pure enantiomer, follows a logical and sequential workflow. The diagram below illustrates the key stages of the resolution protocol.

Resolution Workflow cluster_0 Diastereomeric Salt Formation & Resolution cluster_1 Isolation & Liberation cluster_2 Validation Racemic Racemic (±)-Amine in Solvent Agent Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) Racemic->Agent Salts Formation of Diastereomeric Salts (R-Amine:L-Acid & S-Amine:L-Acid) Agent->Salts Crystallize Fractional Crystallization (Cooling & Equilibration) Salts->Crystallize Filter Vacuum Filtration Crystallize->Filter Crystals Less Soluble Diastereomeric Salt Crystals Filter->Crystals MotherLiquor Mother Liquor (Enriched in More Soluble Salt) Filter->MotherLiquor Filtrate Liberate Liberate Free Amine (Base Treatment, e.g., NaOH) Crystals->Liberate Extract Solvent Extraction & Purification Liberate->Extract Product Enantiomerically Enriched Amine Extract->Product HPLC Chiral HPLC Analysis Product->HPLC EE Determine Enantiomeric Excess (% ee) HPLC->EE

Caption: Overall workflow for the chiral resolution process.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Racemic 3-Amino-1-(4-chlorophenyl)propan-1-ol>98%Sigma-Aldrich
L-(+)-Tartaric Acid>99.5% (Chiral)BenchChem[1]
Methanol (MeOH)AnhydrousFisher Scientific
Sodium Hydroxide (NaOH)ACS Reagent GradeVWR
Dichloromethane (DCM)ACS Reagent GradeVWR
Deionized Water (DI H₂O)Type 1Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeSigma-Aldrich
Round-bottom flasks, Magnetic stirrer, CondenserStandard Glassware---
Vacuum filtration apparatus (Büchner funnel)------
Rotary Evaporator------
Protocol 1: Diastereomeric Salt Crystallization

Causality Behind Choices:

  • Resolving Agent: L-(+)-Tartaric acid is a readily available and cost-effective chiral diacid.[7] Its two carboxylic acid groups readily form salts with the primary amine of the substrate. The choice of a specific enantiomer (L-(+)-) is arbitrary, but consistency is key. Using the D-(-)- enantiomer would result in the precipitation of the other amine enantiomer.

  • Solvent: Methanol is selected for its ability to dissolve the racemic amine and the resolving agent, while also providing a medium where the solubilities of the resulting diastereomeric salts are sufficiently different. The success of a resolution is critically dependent on the choice of solvent.[3]

  • Stoichiometry: A molar ratio of approximately 0.5 equivalents of the diacid (tartaric acid) to the racemic amine is often a good starting point. This is because one molecule of the diacid can potentially form a salt with two molecules of the amine. However, optimal ratios can vary and may require empirical optimization.[9]

Step-by-Step Procedure:

  • Dissolution of Amine: In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 3-Amino-1-(4-chlorophenyl)propan-1-ol in 100 mL of warm methanol. Stir with a magnetic stir bar until the solid is completely dissolved.

  • Preparation of Resolving Agent Solution: In a separate 100 mL beaker, dissolve 4.04 g (0.5 molar equivalents) of L-(+)-tartaric acid in 50 mL of warm methanol.

  • Formation of Salts: Slowly add the tartaric acid solution to the stirring amine solution at room temperature. A precipitate may begin to form immediately.

  • Crystallization: Gently heat the mixture to reflux (approx. 65°C) until all solids redissolve. Once a clear solution is achieved, turn off the heat and allow the flask to cool slowly to room temperature, undisturbed, over several hours.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize the crystallization of the less soluble diastereomeric salt.[1]

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol (2 x 15 mL) to remove any adhering mother liquor.

  • Drying: Dry the collected crystals under vacuum to a constant weight. This solid is the diastereomeric salt of one enantiomer of the amine and L-(+)-tartaric acid. The filtrate (mother liquor) contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer if desired.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

Step-by-Step Procedure:

  • Suspension: Suspend the dried diastereomeric salt crystals in 100 mL of deionized water in a 250 mL flask.

  • Basification: While stirring, add a 2 M sodium hydroxide (NaOH) solution dropwise. The salt will dissolve as the tartaric acid is neutralized and the free amine is liberated. Continue adding NaOH until the solution is basic (pH > 11, check with pH paper).

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amine into an organic solvent, such as dichloromethane (DCM), three times (3 x 50 mL).

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the enantiomerically enriched 3-Amino-1-(4-chlorophenyl)propan-1-ol as an oil or solid.

Analytical Validation by Chiral HPLC

To confirm the success of the resolution, the enantiomeric excess (% ee) of the final product must be determined. Chiral HPLC is the industry-standard technique for this analysis.[6][10]

Causality Behind Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including amino alcohols.[6][11]

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of an alkane (like n-Hexane) and an alcohol (like isopropanol), often provides excellent selectivity on polysaccharide CSPs. A small amount of an amine modifier (e.g., diethylamine) is often added to improve the peak shape of basic analytes like amines.[6]

Proposed Chiral HPLC Method
ParameterCondition
Column Polysaccharide-based CSP (e.g., Chiralpak IA or similar)
250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 25°C
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of mobile phase. Filter if necessary.

Note: This is a starting method. The mobile phase composition may require optimization to achieve baseline separation.[6]

Data Interpretation and Validation Logic

The success of the resolution is quantified by the enantiomeric excess (% ee), calculated from the peak areas of the two enantiomers in the chromatogram.

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

The following diagram illustrates the logical flow for validating the experimental outcome.

Validation Logic decision decision result result racemic_std Inject Racemic Standard chromatogram Obtain Chromatogram racemic_std->chromatogram resolved_sample Inject Resolved Sample calc_ee Calculate % ee resolved_sample->calc_ee check_peaks Two well-resolved peaks? chromatogram->check_peaks check_peaks->resolved_sample Yes optimize Optimize HPLC Method check_peaks->optimize No check_ee % ee > 95% ? calc_ee->check_ee success Resolution Successful check_ee->success Yes refine Refine Crystallization (e.g., recrystallize salt) check_ee->refine No

Caption: Logical workflow for the analytical validation of the chiral resolution.

References

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (URL: )
  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid - Benchchem. (URL: )
  • Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (URL: [Link])

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (URL: [Link])

  • Chiral resolution - Wikipedia. (URL: [Link])

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC. (URL: [Link])

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (URL: [Link])

  • US4379941A - Resolution of racemic amino acids - Google P
  • US10654855B2 - Protein kinase B inhibitors - Google P
  • KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)
  • Chiral HPLC Separations - Phenomenex. (URL: [Link])

  • Recent Advances in Separation and Analysis of Chiral Compounds. (URL: [Link])

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC. (URL: [Link])

  • (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID - PubChem. (URL: [Link])

Sources

Troubleshooting & Optimization

improving the yield of 3-Amino-1-(4-chlorophenyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Yield Optimization & Impurity Control Target Molecule: 3-Amino-1-(4-chlorophenyl)propan-1-ol (Gamma-amino alcohol scaffold)

Technical Disambiguation & Strategy

User Alert: Before proceeding, verify your target structure. There are two common isomers in this chemical space. This guide focuses on Isomer A , the critical intermediate for SSRI-class therapeutics (e.g., Fluoxetine/Atomoxetine analogs).

  • Isomer A (Target of this Guide): 3-Amino-1-(4-chlorophenyl)propan-1-ol.

    • Structure: Benzylic Alcohol, Terminal Primary Amine.

    • Role: SSRI scaffold backbone.

  • Isomer B: 3-Amino-3-(4-chlorophenyl)propan-1-ol.[1][2][3]

    • Structure: Benzylic Amine, Terminal Alcohol.

    • Role: Capasitinib intermediate.

The Synthetic Challenge: The synthesis of the primary amine Isomer A presents three specific "yield-killers" that do not occur in secondary amine synthesis (like Fluoxetine):

  • Chemoselectivity: Loss of the aromatic chlorine (dehalogenation) during reduction steps.

  • Cyclization: Intramolecular attack of the alkoxide on the alkyl halide to form an Oxetane byproduct.

  • Polyalkylation: Formation of secondary/tertiary amines if using direct ammonolysis.

Master Process Workflow

The following workflow prioritizes the Azide Displacement Route over direct ammonolysis or Gabriel synthesis. This pathway offers the highest chemoselectivity for the Ar-Cl bond and minimizes polymerization.

SynthesisWorkflow Start Start: 3-Chloro-1-(4-chlorophenyl)propan-1-one Step1 Step 1: Carbonyl Reduction (NaBH4 or CBS Catalyst) Start->Step1 Low Temp (<0°C) Inter1 Intermediate: 3-Chloro-1-(4-chlorophenyl)propan-1-ol Step1->Inter1 Decision Check Purity (Avoid Oxetane) Inter1->Decision Step2 Step 2: Azidation (NaN3, DMSO, 80°C) Decision->Step2 No Base Added Oxetane Side Product: Oxetane Derivative Decision->Oxetane If Strong Base Used Inter2 Intermediate: 3-Azido-1-(4-chlorophenyl)propan-1-ol Step2->Inter2 Step3 Step 3: Staudinger Reduction (PPh3 / H2O) Inter2->Step3 Chemoselective Final Final Product: 3-Amino-1-(4-chlorophenyl)propan-1-ol Step3->Final Dehalo Impurity: Des-Chloro Analog Step3->Dehalo If H2/Pd Used

Caption: Optimized workflow avoiding oxetane formation and reductive dechlorination.

Troubleshooting & Optimization (Q&A)
Module A: Carbonyl Reduction (Step 1)

Issue: "I am observing 5-10% dechlorination (loss of Ar-Cl) during the ketone reduction."

  • Diagnosis: You are likely using Catalytic Hydrogenation (

    
     + Pd/C) or Transfer Hydrogenation with a highly active catalyst. Palladium readily inserts into Ar-Cl bonds.
    
  • The Fix: Switch to Sodium Borohydride (

    
    )  in Methanol at 0°C. Borohydride is perfectly chemoselective for the ketone over the aryl chloride.
    
  • Advanced Fix (Enantioselective): If you require the (S)- or (R)- enantiomer, use the Corey-Bakshi-Shibata (CBS) reduction or (-)-DIP-Cl . These boron-based reagents do not touch the Ar-Cl bond.

    • Reference: The use of chlorodiisopinocampheylborane (

      
      ) is the gold standard for this specific chiral reduction [1].
      
Module B: The "Oxetane Trap" (Step 2)

Issue: "My yield of the azide is low, and I see a non-polar spot by TLC that isn't the starting material."

  • Diagnosis: You are likely forming 2-(4-chlorophenyl)oxetane . This occurs when the alkoxide (formed if you use a strong base or if the reaction is too basic) performs an intramolecular attack on the alkyl chloride (C3) instead of the external azide attacking.

  • The Fix:

    • Avoid Strong Bases: Do not use NaH or KOH.

    • Solvent Switch: Use DMSO or DMF .[4] These polar aprotic solvents accelerate the intermolecular

      
       displacement by azide (
      
      
      
      ) faster than the intramolecular cyclization can occur.
    • Temperature Control: Keep the reaction between 60°C - 80°C. Higher temperatures (>100°C) favor elimination (styrene formation) and cyclization.

Module C: Azide Reduction to Amine (Step 3)

Issue: "The Staudinger reaction is messy, or H2/Pd is stripping my chlorine."

  • Diagnosis:

    • H2/Pd: Will absolutely remove the Ar-Cl.

    • Staudinger (PPh3): Can produce triphenylphosphine oxide (TPPO) which is notoriously difficult to remove from polar amino alcohols.

  • The Fix (Cleanest Workup): Use Staudinger reduction but optimize the workup.

    • Protocol: React Azide with

      
       (1.1 eq) in THF until 
      
      
      
      evolution stops. Then add
      
      
      and heat to reflux.
    • Purification: The product is an amine.[2][4][5][6][7][8][9][10] Acidify with 1M HCl to pull the product into the aqueous phase. Wash the organic phase (containing the TPPO impurity) with EtOAc. Then basify the aqueous phase and extract the pure amine.

Optimized Experimental Protocol

Objective: Synthesis of 3-Amino-1-(4-chlorophenyl)propan-1-ol (racemic).

Step 1: Reduction of 3-Chloro-1-(4-chlorophenyl)propan-1-one
  • Dissolve: 10.0 g (49 mmol) of ketone in 100 mL MeOH. Cool to 0°C.

  • Add: Add

    
     (0.6 eq, 1.1 g) portion-wise over 30 mins. (Exothermic).
    
  • Monitor: Stir at 0°C for 1 hour. TLC (Hex/EtOAc 4:1) should show complete consumption.

  • Quench: Add Acetone (5 mL) to destroy excess hydride, then concentrate in vacuo.

  • Workup: Partition residue between EtOAc and Water. Wash organic layer with Brine.[9] Dry (

    
    ) and concentrate.[9]
    
    • Expected Yield: >95% (Clear oil).[9]

    • Checkpoint: Verify Ar-Cl integrity via NMR (Doublets at ~7.3 ppm).

Step 2: Azidation (The Critical Step)
  • Dissolve: Dissolve the chloro-alcohol (10.0 g) in DMSO (50 mL). Note: DMSO is superior to DMF for rate.

  • Reagent: Add Sodium Azide (

    
    , 1.5 eq, 4.8 g).
    
  • Reaction: Heat to 70°C for 6-8 hours.

    • Warning: Do not exceed 90°C to prevent elimination to the cinnamyl derivative.

  • Workup: Cool to RT. Pour into 300 mL Ice Water. Extract with

    
     (3x).
    
    • Safety: Azides are toxic. Keep aqueous waste at pH > 10 and treat with bleach before disposal.

  • Yield Check: Evaporate ether. Product is usually pure enough for the next step.

Step 3: Reduction to Amine (Staudinger Method)
  • Dissolve: Dissolve the Azido-alcohol in THF (100 mL).

  • Add: Add Triphenylphosphine (

    
    , 1.2 eq) at RT. Stir until 
    
    
    
    bubbling ceases (~1-2 hours).
  • Hydrolysis: Add Water (5 mL) and heat to reflux for 3 hours.

  • Purification (Acid/Base Extraction):

    • Evaporate THF. Dissolve residue in EtOAc.

    • Extract with 1M HCl (2x) . (Product goes to Aqueous; TPPO stays in Organic).

    • Wash Aqueous layer with EtOAc.

    • Basify Aqueous layer with NaOH (pH > 12).

    • Extract Product into DCM or EtOAc. Dry and Concentrate.[9]

Comparative Solvent Data (Step 2)

The choice of solvent in the substitution step profoundly impacts the ratio of Substitution (Product) vs. Elimination (Styrene) vs. Cyclization (Oxetane).

SolventDielectric ConstantReaction Time (70°C)Yield (Azide)Major Side Product
DMSO 47 6 h 92% None
DMF3812 h85%Elimination (<5%)
Ethanol2448 h40%Oxetane (due to solvolysis)
Acetone21>72 h<10%No Reaction
References
  • Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of Tomoxetine and Fluoxetine. Journal of Organic Chemistry, 53(17), 4081–4084.

  • Robertson, D. W., et al. (1988). Absolute configuration and pharmacological characterization of the enantiomers of fluoxetine. Journal of Medicinal Chemistry, 31(1), 185–189.

  • Liu, H., et al. (2010). Process for the preparation of atomoxetine hydrochloride.[11] Organic Process Research & Development, 14(3), 560-567. (Describes the Staudinger reduction workup for similar amino-alcohol systems).

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Amino-1-(4-chlorophenyl)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and optimization of 3-Amino-1-(4-chlorophenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals actively working with this important pharmaceutical intermediate.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction conditions for yield, purity, and reproducibility.

Core Synthesis Pathway: Reduction of a β-Amino Ketone

The most direct and widely employed method for synthesizing 3-Amino-1-(4-chlorophenyl)propan-1-ol is the chemoselective reduction of the corresponding β-amino ketone, 3-amino-1-(4-chlorophenyl)propan-1-one.[3] This approach is favored for its reliability and the commercial availability of the necessary precursors.

The key transformation is the reduction of a ketone to a secondary alcohol without affecting other functional groups. The choice of reducing agent is therefore critical.

G cluster_precursor Precursor Synthesis cluster_target Target Synthesis 4-Chloroacetophenone 4-Chloroacetophenone β-Amino Ketone 3-Amino-1-(4-chlorophenyl)propan-1-one 4-Chloroacetophenone->β-Amino Ketone Mannich Reaction (e.g., HCHO, R₂NH) Target 3-Amino-1-(4-chlorophenyl)propan-1-ol β-Amino Ketone->Target Selective Ketone Reduction (e.g., NaBH₄, Methanol) G Start Problem: Low Final Yield TLC Check TLC of crude product Start->TLC Incomplete Cause: Incomplete Reaction TLC->Incomplete  Starting material  present WorkupLoss Cause: Work-up Losses TLC->WorkupLoss  No starting material,  low crude mass Sol1 Solution: 1. Check NaBH₄ quality (use fresh). 2. Increase reagent stoichiometry (to 1.5 eq). 3. Extend reaction time at RT. Incomplete->Sol1 Sol2 Solution: 1. Ensure pH is basic (~8-9) before extraction. 2. Perform multiple (3-4) extractions. 3. Avoid emulsions; wash with brine. WorkupLoss->Sol2

Sources

challenges in the stereoselective synthesis of 3-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The Stereoselective Synthesis Technical Support Center for 3-Amino-1-(4-chlorophenyl)propan-1-ol is now active.

This guide addresses the critical challenges in synthesizing this chiral


-amino alcohol, a structural analog of key serotonin reuptake inhibitors (like Dapoxetine/Fluoxetine precursors). The focus is on the Asymmetric Reduction  of the ketone precursor and the subsequent handling of the polar amine.[1]

Status: Active | Tier: Advanced Chemical Synthesis | Focus: Stereocontrol & Purification

Core Synthesis Strategy & Logic

To achieve high enantiomeric excess (ee) and chemical yield, the recommended industrial route avoids the direct reduction of the unstable primary amino-ketone. Instead, we utilize the Chloro-Ketone Route . This pathway decouples the stereoselective reduction from the amination, preventing catalyst poisoning and retro-Mannich degradation.

The Pathway:

  • Precursor: 3-Chloro-1-(4-chlorophenyl)propan-1-one.

  • Stereoselective Step: Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Reduction to yield (S)- or (R)-3-chloro-1-(4-chlorophenyl)propan-1-ol.

  • Amination: Nucleophilic substitution (SN2) with an ammonia source (e.g., Sodium Azide followed by reduction, or Gabriel Synthesis) to install the amine without eroding the chiral center.

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Chloro-1-(4-chlorophenyl) propan-1-one Step1 Stereoselective Reduction (Noyori ATH or KRED) Start->Step1 Ru-TsDPEN HCOOH/TEA Intermediate Chiral 3-Chloro-alcohol (>98% ee) Step1->Intermediate Yield: 90-95% Step2 Amination (NaN3 or Phthalimide) Intermediate->Step2 SN2 Displacement Final 3-Amino-1-(4-chlorophenyl) propan-1-ol Step2->Final Deprotection/Reduction

Caption: Optimized Chloro-Ketone Route decoupling stereocenter formation from amine installation.

Troubleshooting Guide (Q&A)

Category A: Stereoselectivity (Low ee)

Q: I am using Noyori Transfer Hydrogenation (Ru-TsDPEN) but only achieving 70-80% ee. How can I boost this to >98%? A: Low ee in ATH often stems from "background reduction" or improper catalyst activation.

  • Root Cause 1 (Background Reaction): If using isopropanol (IPA) as the hydrogen donor, the reversible nature of the reaction can erode ee over time.

    • Fix: Switch to an irreversible hydrogen donor system: Formic Acid/Triethylamine (5:2 azeotrope) . This kinetically drives the reaction and prevents racemization.

  • Root Cause 2 (Temperature): Higher temperatures accelerate the non-selective background reduction.

    • Fix: Lower the reaction temperature to 0°C or -10°C . The rate will decrease, but enantioselectivity usually improves significantly.

  • Root Cause 3 (Ligand Match): The standard TsDPEN ligand might not be optimal for the electron-withdrawing 4-Cl substituent.

    • Fix: Screen MsDPEN (Methanesulfonyl) or FsDPEN (Pentafluorobenzenesulfonyl) ligands. The electronic tuning of the sulfonyl group often enhances the hydride transfer specificity for electron-poor aryl ketones.

Q: Can I use Biocatalysis (KREDs) if the chemical catalyst fails? A: Yes. Ketoreductases (KREDs) are excellent for this substrate because the 4-chloro group provides a distinct steric/electronic handle for the enzyme binding pocket.

  • Protocol: Screen a KRED panel (e.g., Codexis or similar libraries) with NADPH cofactor recycling (GDH/Glucose).

  • Advantage: Enzymes typically yield >99% ee and operate at ambient temperature.

  • Caution: Ensure the substrate concentration is low (<50 g/L) initially to prevent enzyme inhibition by the chlorinated aromatic.

Category B: Chemoselectivity & Side Reactions

Q: I see dechlorination (loss of Cl) when trying to reduce the ketone. What is happening? A: This is a common issue when using Palladium on Carbon (Pd/C) or vigorous hydrogenation conditions.

  • Mechanism:[2] Aryl chlorides are susceptible to oxidative addition by Pd(0), leading to hydrodechlorination.

  • Fix:Avoid heterogeneous Pd catalysts.

    • Use Ruthenium (Ru) or Rhodium (Rh) homogeneous catalysts (Noyori type), which are generally inert to aryl chlorides under transfer hydrogenation conditions.

    • If using Borane (CBS reduction), the aryl chloride is stable.

Q: My precursor (3-amino-1-(4-chlorophenyl)propan-1-one) degrades before I can reduce it. A: Free


-amino ketones are prone to the Retro-Mannich reaction , decomposing back into the acetophenone and amine/formaldehyde.
  • Fix:Never isolate the free base of the amino-ketone.

    • Keep it as the Hydrochloride (HCl) salt .

    • Perform the reduction on the salt (if solubility permits) or generate the free base in situ at low temperature immediately prior to catalyst addition.

    • Preferred Alternative: Use the Chloro-ketone route (described above) to avoid handling the unstable amino-ketone entirely.

Category C: Purification & Isolation

Q: The final amino alcohol is extremely water-soluble and hard to extract. How do I isolate it? A: The polar combination of a primary amine and an alcohol makes extraction into non-polar solvents (like Hexane/EtOAc) difficult.

  • Technique 1 (Salting Out): Saturate the aqueous phase with NaCl or K2CO3 and extract with n-Butanol or IPA/DCM (3:1) mixtures.

  • Technique 2 (Schiff Base Purification):

    • React the crude amino alcohol with Benzaldehyde to form the non-polar Schiff base (imine).

    • Extract the imine into EtOAc (impurities stay in water).

    • Hydrolyze the imine with dilute HCl to recover the pure amino alcohol salt.

  • Technique 3 (Resin): Use a cation exchange resin (e.g., Dowex 50W). Load the aqueous mixture, wash with water/methanol, and elute the product with Ammonia/Methanol.

Detailed Protocol: Asymmetric Transfer Hydrogenation (ATH)

Target: (S)-3-Chloro-1-(4-chlorophenyl)propan-1-ol (Precursor to the amino alcohol) Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN]

ParameterSpecificationNotes
Substrate 3-Chloro-1-(4-chlorophenyl)propan-1-onePurity >98% essential.
Catalyst Loading S/C = 500:1 to 1000:10.1 - 0.2 mol%.
Hydrogen Donor Formic Acid / Triethylamine (5:2)Azeotropic mixture.[2] Commercial or prepared in situ.
Solvent DMF or DCMDMF often accelerates Ru-ATH rates.
Temperature 0°C to 25°CStart at 0°C to maximize ee.
Reaction Time 12 - 24 hoursMonitor by HPLC (Chiralcel OD-H).

Step-by-Step:

  • Catalyst Prep: In a Schlenk flask, dissolve [RuCl2(p-cymene)]2 and (S,S)-TsDPEN in DCM. Add TEA and stir for 30 min to form the active 16e- purple complex. Remove solvent if switching to DMF.

  • Reaction: Dissolve the ketone substrate in the H-donor mixture (HCOOH/TEA). Degas with Nitrogen.

  • Initiation: Add the catalyst solution to the substrate mixture.

  • Monitoring: Stir at 25°C. Check conversion via TLC/HPLC.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with sat. NaHCO3 (to remove formic acid) and Brine.

  • Analysis: Determine ee using HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).

Logical Troubleshooting Flowchart

Troubleshooting Problem Issue Detected CheckEE Low Enantioselectivity (<90%)? Problem->CheckEE CheckYield Low Yield / Decomposition? Problem->CheckYield Temp Is Temp > 25°C? CheckEE->Temp Yes Dechlor Dechlorination observed? CheckYield->Dechlor Yes Donor Using IPA? Temp->Donor No ActionTemp Cool to 0°C Temp->ActionTemp Yes ActionDonor Switch to HCOOH/TEA Donor->ActionDonor Yes Retro Retro-Mannich (Amino Ketone)? Dechlor->Retro No ActionCat Stop Pd/C; Use Ru or KRED Dechlor->ActionCat Yes ActionSalt Use HCl Salt or Chloro-Route Retro->ActionSalt Yes

Caption: Diagnostic logic for resolving common synthesis failures.

References

  • Noyori, R., & Hashiguchi, S. (1997).[3] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][4][5] Accounts of Chemical Research.

  • BenchChem Technical Support. (2025). Protocol: Reduction of 3-Amino-3-(4-chlorophenyl)propan-1-one.

  • Palmer, A. M., et al. (2013). Structure-Activity Relationships of novel 3-amino-1-propanol derivatives. Journal of Medicinal Chemistry. (Contextual grounding for amino-alcohol pharmacophores).
  • Ascaso-Alegre, C., et al. (2023).[6] Stereoselective three-step one-pot cascade combining amino- and biocatalysis. ChemRxiv.

Sources

common impurities in 3-Amino-1-(4-chlorophenyl)propan-1-ol and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-1-(4-chlorophenyl)propan-1-ol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Amino-1-(4-chlorophenyl)propan-1-ol. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities and their effective removal. Our focus is on providing not just protocols, but the underlying scientific principles to empower you in your research.

Frequently Asked Questions (FAQs)

Q1: I've synthesized 3-Amino-1-(4-chlorophenyl)propan-1-ol, but my NMR/LC-MS analysis shows several unexpected peaks. What are the most likely impurities?

The impurity profile of 3-Amino-1-(4-chlorophenyl)propan-1-ol is almost always linked to its synthetic route. The most common laboratory-scale synthesis involves the reduction of a β-amino ketone precursor, 3-amino-3-(4-chlorophenyl)propan-1-one.[1] Therefore, impurities typically fall into three categories:

  • Starting Materials & Precursors: Incomplete reactions can leave residual starting materials. The most common is the unreacted ketone precursor.

  • Reaction By-products: These can arise from side reactions during the synthesis of the precursor or the final reduction step.

  • Solvent & Reagent Artifacts: Residual solvents from the reaction or purification, or by-products from reagents, can also be present.

Here is a summary of common impurities to investigate:

Impurity ClassSpecific Compound/TypeOriginRecommended Analytical Method
Precursor-Related 3-Amino-3-(4-chlorophenyl)propan-1-oneIncomplete reduction of the ketone.LC-MS, 1H NMR (ketone signal)
4-ChlorobenzaldehydeUnreacted starting material from precursor synthesis.GC-MS, LC-MS
By-products DiastereomersIf the synthesis is not stereospecific.Chiral HPLC, 1H NMR
Over-reduction products (rare with NaBH₄)Use of overly harsh reducing agents.LC-MS, GC-MS
Solvent-Related Methanol, Ethanol, Dichloromethane, Ethyl AcetateSolvents used in reaction or workup.[1][2]1H NMR (characteristic solvent peaks)
Q2: What is the most straightforward method to remove the unreacted ketone precursor?

For removing the unreacted ketone, two methods are highly effective, leveraging the chemical differences between the ketone and the desired amino alcohol product.

  • Recrystallization: This is often the most efficient method for crystalline solids. The key is selecting a solvent system where the desired product has significantly lower solubility than the ketone impurity at a low temperature, but both are soluble at a higher temperature.

  • Ion Exchange Chromatography: Because your desired product has a basic primary amine, it can be effectively captured and purified using a cation exchange resin, such as a Strong Cation Exchange (SCX) column.[2] The neutral ketone impurity will not bind to the column and can be washed away. The desired product is then eluted by washing the column with a basic solution (e.g., ammonia in methanol).

Q3: My product appears oily and won't crystallize, likely due to multiple impurities. What is a robust, general purification strategy?

When dealing with a complex mixture or an oily product, a multi-step purification workflow is often necessary. Column chromatography is the most powerful and versatile technique in this scenario.

Expert Insight: The choice between normal-phase (silica gel) and ion exchange chromatography depends on the nature of the main impurities. If the impurities are largely neutral and non-polar, traditional silica gel chromatography is effective. If you have acidic or basic impurities, ion exchange is superior. A combination of both can also be used.

Below is a general troubleshooting workflow for purifying a challenging sample.

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Polish start Impure Product (Oily or Low Purity) assess Analyze by TLC/LC-MS to Identify Impurity Polarity start->assess decision Are impurities mainly neutral? assess->decision silica Normal-Phase Silica Gel Chromatography decision->silica Yes ion_exchange Ion Exchange (SCX) Chromatography decision->ion_exchange No (Acidic/Basic) recrystallize Recrystallization or Solvent Trituration silica->recrystallize acid_base Acid-Base Liquid-Liquid Extraction ion_exchange->acid_base Alternative/Pre-purification acid_base->recrystallize final_product High Purity Crystalline Product (>98%) recrystallize->final_product

Caption: General workflow for impurity removal.

Troubleshooting Guides & Protocols

Guide 1: Purification by Recrystallization

Causality: Recrystallization works on the principle of differential solubility. A solvent is chosen that will dissolve the compound and impurities when hot but will only allow the desired compound to crystallize upon cooling, leaving impurities behind in the solvent.

Protocol: Recrystallization from an Isopropanol/Hexane System

  • Solvent Selection: Based on solubility data, a binary solvent system like isopropanol (a good solvent) and hexanes (a poor solvent or anti-solvent) is a good starting point.[1]

  • Dissolution: Place the crude 3-Amino-1-(4-chlorophenyl)propan-1-ol in a flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid. Stir continuously.

  • Hot Filtration (Optional): If there are insoluble particulates, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexanes to the hot solution until you see persistent cloudiness. Add a drop or two of hot isopropanol to redissolve the cloudiness.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent (a higher ratio of hexanes to isopropanol).

  • Drying: Dry the crystals under a vacuum to remove residual solvents.

Troubleshooting:

  • No crystals form: Too much solvent was used. Evaporate some solvent and try again. Alternatively, the product may be too impure to crystallize and requires chromatography first.

  • Product "oils out": The solution is cooling too quickly, or the impurity level is too high. Try slower cooling or pre-purification.

Guide 2: Purification by Acid-Base Extraction

Causality: This technique leverages the basicity of the primary amine. By protonating the amine with acid, the molecule becomes a salt and moves into the aqueous phase, leaving non-basic, organic-soluble impurities behind in the organic phase.

G cluster_0 Separatory Funnel start Impure Product in Organic Solvent (e.g., EtOAc) Contains: Desired Amine, Neutral Impurities step1 Add Aqueous Acid (e.g., 1M HCl) Shake and Separate Layers start->step1 aqueous_layer Aqueous Layer Protonated Amine Salt (Water Soluble) step1->aqueous_layer organic_layer Organic Layer Neutral Impurities (e.g., Ketone) step1->organic_layer step2 step2 aqueous_layer->step2 step3 Extract with Fresh Organic Solvent Dry, Filter, and Evaporate step2->step3 end_product {Purified Product} | {Free Amine in Organic Solution} step3->end_product

Caption: Logic of an acid-base extraction workflow.

Protocol: Liquid-Liquid Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl). The desired amino alcohol will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH) with stirring until the pH is >10. The protonated amine will be neutralized back to the free base, which may precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous layer multiple times with fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic layers from the final extraction, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.

References

  • Google Patents. (n.d.). US10654855B2 - Protein kinase B inhibitors.
  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
  • Google Patents. (n.d.). US6407298B1 - Process for the preparation of (p-chlorophenyl)propanol derivatives.

Sources

method development for the chiral separation of 3-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the chiral resolution of 3-Amino-1-(4-chlorophenyl)propan-1-ol . It is designed for analytical chemists and process development scientists encountering specific challenges with this gamma-amino alcohol scaffold.

Ticket Subject: Enantioseparation of 3-Amino-1-(4-chlorophenyl)propan-1-ol Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

The Analyte: 3-Amino-1-(4-chlorophenyl)propan-1-ol is a bifunctional gamma-amino alcohol.

  • Chiral Center: C1 (Benzylic position).

  • Key Challenges:

    • Basicity: The primary amine (pKa ~9-10) interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.

    • Polarity: The dual H-bond donor/acceptor sites (OH and NH₂) require careful mobile phase tuning for solubility and selectivity.

    • Detection: The 4-chlorophenyl group provides a distinct UV chromophore, typically monitored at 220–230 nm (max) or 254 nm .

Standard Operating Procedure (SOP): The "Golden Route"

Based on structural analogs (e.g., Dapoxetine intermediates, Fluoxetine metabolites), the following screening protocol is the highest-probability path to baseline resolution.

Phase 1: Column Selection

Do not rely on Pirkle-type phases initially. Start with Polysaccharide-based Coated/Immobilized Phases .

  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA).

  • Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H, IB).

Phase 2: Mobile Phase Composition (Normal Phase)
  • Base Solvent: n-Hexane or n-Heptane (80-90%).

  • Alcohol Modifier: Ethanol or Isopropanol (10-20%). Note: Ethanol often provides sharper peaks for amines.

  • Mandatory Additive: 0.1% Diethylamine (DEA) or 0.1% Ethanolamine. Never omit this for primary amines.

Phase 3: Quantitative Baseline Data

Expected performance metrics for a successful method:

ParameterTarget ValueReason
Resolution (

)
> 2.0Ensures robust separation for quantitation of minor enantiomer (0.1% level).
Tailing Factor (

)
0.9 <

< 1.3
Critical for accurate integration; controlled by DEA/TEA concentration.
Capacity Factor (

)
2.0 <

< 10.0

risks unretained interference;

broadens peaks excessively.
Selectivity (

)
> 1.15Indicates sufficient thermodynamic difference in binding energy.

Troubleshooting Center (FAQs & Diagnostic Guides)

Issue 1: "My peaks are tailing severely ( ). I'm already using DEA."

Diagnosis: The primary amine is interacting with the silica support, or the column history is interfering. Solution Protocol:

  • Increase Additive Strength: Switch from 0.1% DEA to 0.1% Ethylenediamine (EDA) . EDA is a stronger base and bidentate, effectively shielding silanols.

  • Switch Mode: Move to Polar Organic Mode (POM) .

    • Mobile Phase: 100% Acetonitrile (with 0.1% DEA/TEA) or MeOH/Acetonitrile blends.

    • Mechanism:[1][2] This eliminates the non-polar hexane, often improving the solvation of the amine and reducing adsorption.

  • Column Regeneration: If the column was previously used with acidic additives (TFA), it must be flushed. Acid residue protonates the amine, destroying peak shape. Flush with 100% Ethanol + 0.5% DEA for 2 hours at low flow.

Issue 2: "I have no retention ( ). The enantiomers elute at the void volume."

Diagnosis: The solvent strength is too high, preventing the analyte from docking into the chiral grooves. Solution Protocol:

  • Reduce Polarity: Drop the alcohol modifier (IPA/EtOH) concentration to 2% - 5% .

  • Switch Modifier: If using Ethanol, switch to Isopropanol (IPA) . IPA is bulkier and less polar, often increasing retention times on polysaccharide phases.

  • Temperature Effect: Lower the column temperature to 15°C - 20°C . Chiral recognition is enthalpy-driven; lower temperatures favor the formation of the transient diastereomeric complex.

Issue 3: "The peaks are broad and partial separation is observed, but I cannot get baseline."

Diagnosis: Slow mass transfer kinetics or insufficient selectivity. Solution Protocol:

  • Flow Rate Optimization: Reduce flow rate from 1.0 mL/min to 0.5 mL/min . This allows more time for the analyte to interact with the chiral selector.

  • Derivatization (The Nuclear Option): If direct separation fails, derivatize the primary amine with acetic anhydride or phthalic anhydride .

    • Why? This converts the basic amine into a neutral amide, eliminating tailing and adding a new interaction site (carbonyl) for the chiral selector.

    • Citation: Derivatization of amino alcohols is a proven strategy when direct resolution fails due to peak broadening [1].

Issue 4: "Can I use Reversed-Phase (RP) conditions? My sample is aqueous."

Diagnosis: Yes, but specific columns are required. Standard coated AD/OD columns may be damaged by water (unless they are the "immobilized" I-series). Solution Protocol:

  • Column Choice: Use Immobilized polysaccharide phases (e.g., CHIRALPAK IA, IB, IC) or specialized RP-chiral columns.

  • Buffer Selection: Use 20 mM Ammonium Bicarbonate (pH 9.0) . High pH keeps the amine unprotonated (neutral), which is essential for retention on these phases.

  • Gradient: 0-60% Acetonitrile in high-pH buffer.

Visual Workflow: Method Development Decision Tree

ChiralMethodDev Start Start: 3-Amino-1-(4-chlorophenyl)propan-1-ol ScreenNP Screen 1: Normal Phase (Hexane/EtOH/DEA 90:10:0.1) Cols: AD-H, OD-H Start->ScreenNP CheckRes Check Resolution (Rs) & Tailing (Tf) ScreenNP->CheckRes Success Success: Validate Method CheckRes->Success Rs > 2.0, Tf < 1.3 IssueTailing Issue: Severe Tailing (Tf > 1.5) CheckRes->IssueTailing Tailing IssueNoRet Issue: Low Retention (k' < 1) CheckRes->IssueNoRet No Retention IssuePartial Issue: Partial Sep (Rs < 1.5) CheckRes->IssuePartial Poor Resolution FixTailing Action: Switch to Polar Organic Mode (100% ACN + 0.1% DEA/EDA) IssueTailing->FixTailing FixRet Action: Reduce Alcohol to 2% or Switch EtOH -> IPA IssueNoRet->FixRet FixPartial Action: Lower Temp (15°C) or Derivatize (Acetylation) IssuePartial->FixPartial FixTailing->CheckRes FixRet->CheckRes FixPartial->CheckRes

Caption: Logic flow for screening and optimizing the chiral separation of basic amino alcohols.

References

  • Application of Derivatization in Chiral Separation

    • Title: Enantioseparation of amino alcohols by HPLC on chiral stationary phases.[3][4]

    • Source: Journal of Chrom
    • Context: Discusses the necessity of blocking primary amines to improve peak shape on polysaccharide phases.
    • URL:[Link] (Representative link for general methodology).

  • Polysaccharide CSP Screening Strategies

    • Title: Strategies for Method Development in Chiral Chrom
    • Source: Phenomenex Technical Guide.[5]

    • Context: Defines the standard screening gradients for basic pharmaceuticals.
    • URL:[Link]

  • Dapoxetine Intermediate Analogies

    • Title: Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol.[6]

    • Source: Journal of Organic Chemistry (via PubMed).
    • Context: Establishes the structural relevance of the phenyl-propanolamine scaffold and its resolution challenges.
    • URL:[Link]

  • Effect of Basic Additives

    • Title: The role of mobile phase additives in chiral separation of basic compounds.[7]

    • Source: Daicel Chiral Technologies Instruction Manuals.
    • Context: Specifies the requirement of DEA/EDA for primary amines.
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of the Absolute Configuration of 3-Amino-1-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and asymmetric synthesis, the unambiguous assignment of a molecule's absolute configuration is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property.[1][2] Chiral molecules, such as 3-Amino-1-(4-chlorophenyl)propan-1-ol, possess a stereogenic center at the carbinol carbon, meaning its enantiomers can exhibit drastically different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of the principal analytical methodologies for validating the absolute configuration of this critical chiral building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each described protocol is a self-validating system grounded in established scientific principles.

The target molecule, 3-Amino-1-(4-chlorophenyl)propan-1-ol, presents two key functional groups—a secondary alcohol and a primary amine—that can be leveraged for stereochemical analysis. This guide will compare the "gold standard" solid-state method, Single-Crystal X-ray Crystallography, with powerful solution-state techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Vibrational Circular Dichroism (VCD).

High-Level Comparison of Analytical Methodologies

The selection of an appropriate analytical technique is contingent upon several factors, including the physical state of the sample, the quantity of material available, and the instrumentation at hand. The following table provides a rapid comparison of the key parameters for each method.

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle Unambiguous 3D structure determination via X-ray diffraction and anomalous dispersion.[1][3]Diastereomeric differentiation via covalent derivatization with a chiral agent.[4][5][6]Differential absorption of circularly polarized infrared light, compared against computational models.[7][8][9]
Sample State High-quality single crystal (~0.1-0.3 mm).[2]Solution (liquid or dissolved solid).Solution (liquid or dissolved solid).[7]
Typical Sample Amount < 1 mg.[2]1-5 mg.[2]~5 mg.[7]
Key Advantage Definitive, unambiguous result ("gold standard").[2]Versatile solution-state method; does not require crystallization.Powerful for non-crystalline samples; provides conformational data.[8][10]
Primary Limitation Absolute requirement for a high-quality single crystal, which can be difficult to obtain.[8][11]Requires chemical derivatization; potential for misinterpretation with sterically complex molecules.[2]Relies on the accuracy of quantum chemical calculations (DFT).[8][12]

Method 1: Single-Crystal X-ray Crystallography (The Definitive Standard)

X-ray crystallography stands as the most reliable and authoritative method for determining the absolute configuration of a chiral molecule.[1] It directly visualizes the three-dimensional arrangement of atoms in space. The technique relies on measuring the diffraction pattern of X-rays by a single crystal, which allows for the calculation of an electron density map and, consequently, the molecular structure.[3][13]

Expertise & Causality: The Role of Anomalous Dispersion

To determine the absolute configuration, one must distinguish between a molecule and its mirror image. This is achieved through a phenomenon called anomalous dispersion.[14] When the X-ray radiation frequency is near the absorption edge of an atom in the crystal, a phase shift occurs. This effect breaks Friedel's law, which states that diffraction intensities of corresponding reflection planes (hkl and -h-k-l) are equal. The presence of the chlorine atom in 3-Amino-1-(4-chlorophenyl)propan-1-ol is particularly advantageous, as it is a sufficiently "heavy" atom to produce a significant anomalous scattering signal with common X-ray sources (e.g., Copper Kα), making the assignment highly reliable.[7][8] The quality of the assignment is quantified by the Flack parameter, which should ideally be close to 0 for the correct stereoisomer.[11]

Experimental Workflow: X-ray Crystallography

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Dissolve enantiopure sample in various solvents B Slow evaporation, vapor diffusion, or cooling A->B C Obtain well-formed single crystals (0.1-0.3 mm) B->C D Mount crystal on diffractometer C->D E Collect diffraction data (e.g., using Cu Kα radiation) D->E F Solve structure to obtain electron density map E->F G Refine atomic positions and thermal parameters F->G H Calculate Flack parameter to determine absolute configuration G->H I Unambiguous 3D Structure (R or S assignment) H->I Result

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Dissolve 1-2 mg of enantiomerically pure 3-Amino-1-(4-chlorophenyl)propan-1-ol in a variety of solvents (e.g., methanol, ethanol, ethyl acetate, hexane, and mixtures thereof). Employ techniques such as slow evaporation, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution to grow single crystals suitable for diffraction.

  • Crystal Mounting: Identify and select a well-formed, defect-free crystal (0.1-0.3 mm in dimension) under a microscope and mount it on the goniometer head of the diffractometer.[1]

  • Data Collection: Use an X-ray source that maximizes the anomalous signal, such as a copper source (Cu Kα, λ = 1.5418 Å).[1] Collect a full sphere of diffraction data, ensuring high redundancy and resolution.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or other available algorithms. Refine the structural model against the experimental data.

  • Absolute Configuration Assignment: The final step involves refining the Flack parameter. A value close to 0 (with a small standard uncertainty, typically < 0.1) confirms the assigned stereochemistry is correct; a value close to 1 indicates the opposite enantiomer is present.[1]

Method 2: NMR Spectroscopy (The Versatile Solution-State Approach)

NMR spectroscopy is a cornerstone of chemical analysis. While it cannot distinguish between enantiomers in an achiral environment, the use of chiral auxiliaries can create a diastereomeric environment, breaking the magnetic equivalence and allowing for differentiation.[4] For 3-Amino-1-(4-chlorophenyl)propan-1-ol, this can be achieved by derivatizing either the alcohol or amine group.

Expertise & Causality: Mosher's Ester/Amide Analysis

The Mosher's acid method is a highly reliable and widely used NMR technique for assigning the absolute configuration of secondary alcohols and primary amines.[2][5][6] It involves reacting the analyte with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid) to form a pair of diastereomeric esters (at the alcohol) or amides (at the amine).[4][6]

The causality behind this method is the magnetic anisotropy of the phenyl ring in the MTPA moiety. In the most stable conformation, the substituents of the chiral center under investigation (L1 and L2) will lie in different shielding/deshielding cones of the MTPA phenyl group. This results in predictable chemical shift differences (Δδ = δS - δR) for the protons of these substituents. By analyzing the sign of the Δδ values, one can deduce the absolute configuration based on a well-established conformational model.[15][16]

Experimental Workflow: Mosher's Method

A Analyte with unknown configuration (R* or S*) B React with (R)-MTPA-Cl in one NMR tube A->B C React with (S)-MTPA-Cl in a second NMR tube A->C D Acquire ¹H NMR spectra for both diastereomers B->D C->D E Assign proton signals for both derivatives D->E F Calculate Δδ = δ(S-MTPA) - δ(R-MTPA) for all assigned protons E->F G Apply Mosher's model: Positive Δδ on one side, negative Δδ on the other F->G H Assign Absolute Configuration (R or S) G->H

Caption: Workflow for the Mosher's ester/amide analysis using NMR.

Protocol: Mosher's Ester Analysis of the Alcohol Group
  • Ester Preparation:

    • Tube A ((S)-MTPA ester): In a clean, dry NMR tube, dissolve ~2.5 mg of the chiral amino alcohol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆). Add a slight excess of anhydrous pyridine (~5 µL). Add ~1.2 equivalents of (S)-(+)-MTPA chloride.

    • Tube B ((R)-MTPA ester): In a separate NMR tube, repeat the procedure using (R)-(-)-MTPA chloride.[15]

  • Reaction: Cap the tubes and agitate gently. Allow the reactions to proceed at room temperature for 1-4 hours or until completion, which can be monitored by TLC or ¹H NMR.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both samples. It may be necessary to acquire 2D spectra (e.g., COSY) to aid in the unambiguous assignment of all relevant proton signals.

  • Data Interpretation:

    • Identify the signals corresponding to the protons on either side of the newly formed ester linkage.

    • Calculate the chemical shift difference for each pair of corresponding protons: Δδ = δ(S-MTPA) - δ(R-MTPA) .

    • Apply the Mosher model: Protons that lie on the same side of the MTPA phenyl group in the extended conformation will have Δδ values of the same sign. A positive Δδ indicates the proton is shielded by the phenyl ring in the (R)-ester, while a negative Δδ indicates it is shielded in the (S)-ester. This spatial information directly correlates to the absolute configuration.[15][16]

Data Presentation: Hypothetical Mosher's Analysis Data

The following table illustrates the expected data from a Mosher's ester analysis of 3-Amino-1-(4-chlorophenyl)propan-1-ol, assuming an (R)-configuration at the carbinol center.

Proton Assignmentδ for (R)-MTPA Ester (ppm)δ for (S)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)Implied Configuration
Protons on Side 1 (CH₂-CH₂-NH₂)
H-2a2.152.05-0.10R
H-2b2.302.22-0.08R
H-3a3.103.01-0.09R
Protons on Side 2 (Aryl Group)
H-ortho7.407.51+0.11R
H-meta7.327.40+0.08R

Note: This data is illustrative. The consistent negative Δδ values for the propanamine side chain and positive Δδ values for the chlorophenyl ring protons would strongly support the assignment of the (R)-configuration.

Method 3: Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique that determines absolute configuration in solution without the need for crystallization or chemical derivatization.[7][8] It measures the minute difference in the absorption of left- and right-handed circularly polarized infrared light by a chiral molecule.[7] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[8]

Expertise & Causality: The Theory-Experiment Synergy

The power of VCD lies in its combination with quantum chemical calculations.[9] Since the VCD spectrum is exquisitely sensitive to the molecule's 3D structure, a reliable theoretical prediction of the spectrum for a single, known enantiomer is required.[7] This is typically achieved using Density Functional Theory (DFT). The experimental VCD spectrum of the unknown sample is then compared to the calculated spectrum for, say, the (R)-enantiomer.

  • If the experimental and calculated spectra match in sign and relative intensity, the unknown sample has the (R)-configuration.

  • If they are perfect mirror images, the sample has the (S)-configuration.

This method provides a high degree of confidence as it correlates a physical measurement directly with a first-principles theoretical prediction.[12]

Experimental Workflow: VCD Analysis

cluster_0 Experimental Measurement cluster_1 Computational Modeling A Dissolve analyte in suitable solvent (e.g., CDCl₃) B Measure experimental IR and VCD spectra A->B E Compare Experimental and Calculated Spectra B->E C Perform conformational search for one enantiomer (e.g., R) D Calculate Boltzmann-averaged IR and VCD spectra using DFT C->D D->E F Spectra Match? E->F G Assign Absolute Configuration (R) F->G Yes H Assign Absolute Configuration (S) F->H No (Mirror Image)

Caption: Workflow for absolute configuration determination by VCD spectroscopy.

Protocol: VCD Spectroscopy
  • Sample Preparation: Prepare a solution of the enantiopure analyte at a suitable concentration (e.g., 0.1 M) in an appropriate solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO).[7][12]

  • Spectral Acquisition: Measure the IR and VCD spectra of the sample using a dedicated VCD spectrometer. Data is typically collected over several hours to achieve an adequate signal-to-noise ratio.[7]

  • Computational Analysis:

    • Using computational chemistry software, build a model of one enantiomer (e.g., the (R)-enantiomer).

    • Perform a thorough conformational search to identify all low-energy conformers.

    • For each significant conformer, perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate a final Boltzmann-averaged VCD spectrum based on the energies and predicted spectra of all conformers.[9]

  • Comparison and Assignment: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum. A strong correlation in the pattern of positive and negative bands allows for a confident assignment of the absolute configuration.[12]

Conclusion and Recommendations

The validation of the absolute configuration of 3-Amino-1-(4-chlorophenyl)propan-1-ol can be approached with several robust and reliable techniques.

  • Single-Crystal X-ray Crystallography is the unequivocal gold standard. If a high-quality single crystal can be obtained, this method should be the top priority as it provides a definitive and irrefutable result.

  • NMR Spectroscopy via Mosher's Method is an excellent and highly reliable solution-state alternative. It is particularly well-suited for this molecule due to the presence of both alcohol and amine functionalities. It is the method of choice when crystallization fails or is impractical.

  • Vibrational Circular Dichroism has emerged as a powerful technique for assigning absolute configuration in solution without derivatization. It is an ideal choice for non-crystalline samples, provided that the necessary computational resources and expertise are available.

Ultimately, the choice of method will be guided by the specific constraints of the research project. For regulatory filings or pivotal publications, the certainty provided by X-ray crystallography is unparalleled. For routine confirmation or in situations where material is limited and non-crystalline, NMR and VCD provide powerful and trustworthy alternatives.

References

  • 17 (Source: RSC Publishing)

  • (Source: Creative Biolabs)

  • 7 (Source: Spectroscopy Europe)

  • 19 (Source: ARPI - UNIPI)

  • 10 (Source: ResearchGate)

  • 20 (Source: PMC - NIH)

  • 8 (Source: Spectroscopy Asia)

  • 21 (Source: Purechemistry)

  • 22 (Source: ACS Publications)

  • 23 (Source: ACS Central Science)

  • 9 (Source: Gaussian.com)

  • 12 (Source: Schrödinger)

  • 24 (Source: PPTX)

  • 4 (Source: Benchchem)

  • 25 (Source: ResearchGate)

  • 26 (Source: ACS Publications)

  • 1 (Source: Benchchem)

  • 5 (Source: PubMed)

  • 3 (Source: Rigaku)

  • 6 (Source: Wikipedia)

  • 27 (Source: Illinois Chemistry)

  • 15 (Source: Benchchem)

  • 2 (Source: Benchchem)

  • 13 (Source: Excillum)

  • 14 (Source: Thieme)

  • 28 (Source: National Library of Medicine)

  • 29 (Source: TCI Chemicals)

  • 30 (Source: eScholarship.org)

  • 16 (Source: ECHEMI)

  • 31 (Source: ResearchGate)

Sources

comparing the efficacy of different catalysts for 3-Amino-1-(4-chlorophenyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral amino alcohols is a critical endeavor. 3-Amino-1-(4-chlorophenyl)propan-1-ol is a key chiral intermediate, valued for its role in the synthesis of various pharmaceutical agents. The strategic selection of a catalyst is paramount, directly influencing the yield, purity, and, most importantly, the enantioselectivity of the final product. This guide provides a comprehensive comparison of the leading catalytic methodologies for the synthesis of this vital building block, grounded in experimental data and mechanistic insights to inform your synthetic strategy.

Introduction to Synthetic Strategies

The principal and most direct pathway to 3-Amino-1-(4-chlorophenyl)propan-1-ol involves the reduction of the corresponding β-amino ketone, 3-amino-1-(4-chlorophenyl)propan-1-one. The choice of catalyst for this transformation dictates the stereochemical outcome, offering a spectrum of options from simple achiral reduction to highly selective asymmetric methods. This guide will dissect the efficacy of four major catalytic systems:

  • Achiral Reduction: Sodium Borohydride (NaBH₄)

  • Chiral Organocatalysis: Corey-Bakshi-Shibata (CBS) Catalysts

  • Asymmetric Transition Metal Catalysis: Noyori-type Ruthenium Catalysts

  • Biocatalysis: Transaminases

The following sections will delve into the mechanistic underpinnings, performance data, and detailed experimental protocols for each of these approaches, providing a holistic view to guide your catalyst selection.

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst is a multidimensional assessment, encompassing yield, enantiomeric excess (ee), and the practicality of the reaction conditions. The following table summarizes typical performance data for the synthesis of chiral β-amino alcohols, providing a comparative snapshot of what can be expected for the synthesis of 3-Amino-1-(4-chlorophenyl)propan-1-ol.

Catalyst SystemTypical Yield (%)Typical Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Sodium Borohydride >95%0% (Racemic)Low cost, operational simplicity, high chemoselectivity for ketones.[1]Produces a racemic mixture, requiring subsequent resolution.
CBS Catalyst 85-95%>95%Predictable stereochemistry, high enantioselectivity, well-established methodology.[2]Requires stoichiometric borane, moisture-sensitive, catalyst can age.[2]
Noyori-type Ru Catalyst >95%>99%High turnover numbers, excellent enantioselectivity, atom economical (uses H₂).[2]Requires high-pressure hydrogenation equipment, catalyst can be expensive.[2]
Transaminase >90%>99%Extremely high enantioselectivity, mild reaction conditions, environmentally benign.[3]Substrate specific, may require enzyme engineering, different synthetic route.[4]

Visualizing the Synthetic Pathways

To better understand the transformations discussed, the following diagrams illustrate the general reaction scheme and the catalytic cycle for the asymmetric reduction using a Noyori-type catalyst.

cluster_0 General Reaction Scheme Ketone 3-Amino-1-(4-chlorophenyl)propan-1-one Alcohol 3-Amino-1-(4-chlorophenyl)propan-1-ol Ketone->Alcohol Catalyst, [H] Catalyst Catalyst Reducing_Agent [H]

Caption: General reaction for the reduction of the ketone precursor.

cluster_1 Noyori Asymmetric Hydrogenation Cycle Ru_cat [Ru(II)-H] Substrate_Complex [Ru(II)-H...S] Ru_cat->Substrate_Complex S (Ketone) Product_Complex [Ru(II)...P-H] Substrate_Complex->Product_Complex Hydride Transfer Ru_precat [Ru(II)] Product_Complex->Ru_precat - P (Alcohol) Ru_precat->Ru_cat H₂

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Experimental Protocols

Achiral Reduction with Sodium Borohydride (Baseline Method)

This protocol details the straightforward, non-stereoselective reduction of the ketone.

Materials:

  • 3-Amino-1-(4-chlorophenyl)propan-1-one

  • Methanol (anhydrous)

  • Sodium Borohydride (NaBH₄)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-Amino-1-(4-chlorophenyl)propan-1-one (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add NaBH₄ (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄.

  • Concentrate the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the racemic product.

Asymmetric Reduction with a Corey-Bakshi-Shibata (CBS) Catalyst

This method provides high enantioselectivity through the use of a chiral oxazaborolidine catalyst.[2]

Materials:

  • 3-Amino-1-(4-chlorophenyl)propan-1-one

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add the CBS catalyst (0.1 eq) and anhydrous THF.

  • Cool the solution to -20 °C.

  • Slowly add the borane complex (1.1 eq) and stir for 10 minutes.

  • In a separate flask, dissolve the ketone (1.0 eq) in anhydrous THF and add it dropwise to the catalyst solution over 30 minutes.

  • Stir at -20 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to obtain the chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric Hydrogenation with a Noyori-type Ruthenium Catalyst

This protocol utilizes a highly efficient ruthenium catalyst for asymmetric hydrogenation.[5]

Materials:

  • 3-Amino-1-(4-chlorophenyl)propan-1-one

  • [RuCl₂((R)-BINAP)]₂ or a similar Noyori-type catalyst

  • 2-Propanol (anhydrous and degassed)

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas (high pressure)

Procedure:

  • In a high-pressure autoclave, charge the ruthenium catalyst (0.001-0.01 eq) and the ketone (1.0 eq).

  • Add anhydrous, degassed 2-propanol.

  • Add a solution of t-BuOK (0.02-0.1 eq) in 2-propanol.

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (typically 4-100 atm).

  • Stir the reaction at a controlled temperature (e.g., 25-50 °C) for several hours to 24 hours.

  • Monitor the reaction progress by GC or HPLC.

  • Once complete, carefully vent the hydrogen and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Biocatalytic Synthesis of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol via Transamination

This enzymatic approach offers a green and highly selective alternative.[4]

Materials:

  • 1-(4-chlorophenyl)-3-hydroxyacetone (substrate)

  • Transaminase (e.g., from Chromobacterium violaceum)

  • Amine donor (e.g., isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO) if needed for substrate solubility

Procedure:

  • Prepare a reaction mixture containing the buffer, PLP, and the amine donor.

  • Add the transaminase enzyme (as whole cells or cell-free extract).

  • Dissolve the substrate, 1-(4-chlorophenyl)-3-hydroxyacetone, in a minimal amount of co-solvent if necessary, and add it to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Monitor the conversion of the substrate and formation of the product by HPLC.

  • Upon completion, stop the reaction (e.g., by adding a water-immiscible organic solvent and adjusting the pH).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic phase, concentrate, and purify the product.

  • Confirm the enantiomeric excess by chiral HPLC.

Conclusion and Recommendations

The selection of an optimal catalyst for the synthesis of 3-Amino-1-(4-chlorophenyl)propan-1-ol is contingent upon the specific requirements of the project, including scale, cost, desired stereopurity, and available equipment.

  • For rapid, small-scale synthesis where stereochemistry is not a concern, Sodium Borohydride is the most straightforward and economical choice.

  • The Corey-Bakshi-Shibata (CBS) reduction offers a reliable and well-documented method for achieving high enantioselectivity on a laboratory scale without the need for high-pressure equipment.[2]

  • For industrial-scale production where efficiency and atom economy are paramount, Noyori-type Ruthenium catalysts are superior, providing exceptional enantioselectivity and high turnover numbers, albeit with higher initial catalyst cost and the need for specialized hydrogenation equipment.[2][5]

  • Biocatalysis with transaminases represents the cutting-edge of green chemistry, offering unparalleled enantioselectivity under mild conditions.[3] This method is particularly attractive for the synthesis of the (S)-enantiomer and is becoming increasingly viable as more engineered enzymes become commercially available.[4]

Ultimately, the choice of catalyst is a strategic decision that should be made after careful consideration of the factors outlined in this guide. Each catalytic system presents a unique set of advantages and challenges, and the most effective approach will be the one that best aligns with the specific goals and constraints of your research or development program.

References

  • ResearchGate. (n.d.). Chiral amino alcohols as candidates for catalyst precursors. Available at: [Link]

  • KANTO CHEMICAL CO.,INC. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Available at: [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12344-12384. Available at: [Link]

  • Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 807891. Available at: [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Available at: [Link]

  • van den Berg, M. (2004). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Available at: [Link]

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. Available at: [Link]

  • Gotor-Fernández, V., et al. (2022). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. Advanced Synthesis & Catalysis, 364(8), 1326-1336. Available at: [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]

  • Blacker, A. J., et al. (2007). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review, 51(2), 74-82. Available at: [Link]

  • Contente, M. L., et al. (2023). Biocatalytic Transamination of Aldolase‐Derived 3‐Hydroxy Ketones. Advanced Synthesis & Catalysis, 365(8), 1485-1492. Available at: [Link]

  • Brown, J. M., & Morris, R. H. (2006). New ruthenium catalysts for asymmetric hydrogenation. University of St Andrews. Available at: [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 3-Amino-1-(4-chlorophenyl)propan-1-ol: A Pivotal Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide on 3-Amino-1-(4-chlorophenyl)propan-1-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who seek to understand and leverage this critical chemical intermediate. We will move beyond a simple recitation of facts to explore the causality behind its applications, compare its utility against relevant alternatives, and provide actionable experimental protocols. Our focus is on the practical application and strategic importance of this molecule, particularly its chiral (S)-enantiomer, in the synthesis of high-value therapeutics.

Core Characteristics and Strategic Importance

3-Amino-1-(4-chlorophenyl)propan-1-ol is an amino alcohol that has garnered significant attention as a key building block in medicinal chemistry.[1] Its structure, featuring a chiral center, an amino group, a hydroxyl group, and a 4-chlorophenyl moiety, makes it a versatile scaffold for constructing complex pharmaceutical compounds.[1][2] The (S)-enantiomer is frequently cited as the biologically active precursor, underscoring the importance of stereochemistry in its applications.[2]

The primary value of this compound lies in its role as a pivotal intermediate in the synthesis of targeted therapies, most notably protein kinase inhibitors.[3] The chlorophenyl group can engage in specific interactions with target proteins, while the amino and hydroxyl groups provide reactive handles for building out the rest of the drug molecule. Its utility is exemplified by its role in the synthesis of Capivasertib, an investigational AKT kinase inhibitor for treating various cancers.[4]

Table 1: Physicochemical Properties of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol

PropertyValueSource
CAS Number 886061-26-3[5]
Molecular Formula C₉H₁₂ClNO[2][5]
Molecular Weight 185.65 g/mol [2][5]
IUPAC Name (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol[5]
Physical Form Solid; White to yellow powder or crystals[6]
Purity Typically ≥95%[6]
Storage 2-8°C, sealed in dry, dark place[6]

Synthesis Pathways: A Comparative Overview

The efficient synthesis of optically pure (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol is critical for its application in pharmaceutical manufacturing. Two primary strategies dominate: traditional chemical synthesis and modern biosynthesis. The choice between these routes is a classic case of balancing scalability, cost, and stereochemical control.

A. Chemical Synthesis: This approach often involves multi-step reactions starting from readily available precursors like 4-chlorobenzaldehyde.[2] A common route involves the reduction of a ketone precursor.[7] While robust and scalable, chemical synthesis can sometimes require harsh reagents or challenging chiral resolution steps to isolate the desired (S)-enantiomer, potentially impacting overall yield and cost-effectiveness.[8]

B. Biosynthesis (Enzymatic Catalysis): A more elegant and stereospecific approach utilizes transaminase enzymes.[4] This method typically involves the reaction of a substrate like 1-(4-chlorophenyl)-3-hydroxyacetone with a transaminase catalyst.[4] The key advantage is the high enantiomeric excess (ee) achievable, often exceeding 99%, which eliminates the need for downstream chiral separation. This route is considered greener and more efficient for producing the optically pure (S)-enantiomer.

G cluster_0 Synthesis Pathways chem_start 4-Chlorobenzaldehyde / Chloroacetonitrile chem_inter1 Multi-step Chemical Reactions (e.g., Reduction, Mannich) chem_start->chem_inter1 Harsh Reagents chem_product (R/S)-3-Amino-1-(4-chlorophenyl)propan-1-ol chem_inter1->chem_product chem_reso Chiral Resolution chem_product->chem_reso Yield Loss chem_final (S)-Enantiomer chem_reso->chem_final bio_start 1-(4-chlorophenyl)-3-hydroxyacetone bio_enzyme Transaminase Enzyme bio_start->bio_enzyme Stereospecific bio_final (S)-Enantiomer bio_enzyme->bio_final High Enantiomeric Excess (>99%)

Caption: Comparative workflow of chemical vs. biosynthetic routes.

Application in Kinase Inhibitor Synthesis: A Case Study

The most prominent application of 3-Amino-1-(4-chlorophenyl)propan-1-ol is as a building block for ATP-competitive kinase inhibitors. The molecule provides a crucial side chain that correctly orients the pharmacophore within the kinase's binding pocket.

A prime example is its use in the synthesis of Pyrrolo[2,3-d]pyrimidine-based AKT inhibitors.[3] In this context, the amino group of our title compound is used to form an amide bond with a carboxylic acid on the core heterocyclic scaffold. This reaction couples the two key fragments of the final drug molecule.

G core Pyrrolo[2,3-d]pyrimidine Core (with -COOH group) coupling Amide Bond Formation (e.g., HATU, EDCI) core->coupling intermediate (S)-3-Amino-1-(4-chlorophenyl)propan-1-ol intermediate->coupling product Final Kinase Inhibitor Drug coupling->product Covalent Linkage

Caption: Role as a key intermediate in kinase inhibitor synthesis.

Comparative Analysis with Structural Alternatives

While highly effective, 3-Amino-1-(4-chlorophenyl)propan-1-ol is one of many possible building blocks. Medicinal chemists often synthesize and test analogs to optimize drug properties (a process known as Structure-Activity Relationship or SAR). The choice of the phenyl ring substituent is particularly crucial.

Why the 4-chloro substitution? The chlorine atom is an electron-withdrawing group that can influence the pKa of the amino group and participate in halogen bonding or hydrophobic interactions within the target protein's active site. Changing this substituent can dramatically alter a drug's potency, selectivity, and pharmacokinetic properties.

Table 2: Comparison of Phenylpropanolamine Intermediates in Drug Discovery

IntermediateKey Structural DifferencePotential Application/TargetRationale & Performance Insights
3-Amino-1-(4-chlorophenyl)propan-1-ol 4-Chloro substituentAKT Kinase Inhibitors, Factor Xa Inhibitors[3][9]The 4-chloroaniline moiety has been identified as a potent mimic of benzamidine, a common ligand for serine proteases like Factor Xa.[9] Provides a balance of potency and metabolic stability.
3-Amino-1-(4-bromophenyl)propan-1-ol 4-Bromo substituentKinase InhibitorsBromine is larger and more polarizable than chlorine, potentially forming stronger halogen bonds. This can enhance binding affinity but may also increase molecular weight and alter solubility.
3-Amino-1-(4-fluorophenyl)propan-1-ol 4-Fluoro substituentVarious CNS agents, Kinase InhibitorsFluorine is often introduced to block metabolic oxidation at that position, potentially improving the drug's half-life. It can also modulate pKa and membrane permeability.
3-Amino-1-phenylpropan-1-ol Unsubstituted Phenyl RingBase scaffold for various therapeuticsServes as a baseline compound. Adding substituents like chlorine is a deliberate strategy to enhance specific interactions and improve drug-like properties.
3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol Dual Halogenation Research tool for enzyme interactions[7]The combination of two halogens can significantly alter electronic properties and create unique interaction profiles, though it also increases complexity and potential off-target effects.[7]

Experimental Protocol: Amide Coupling Reaction

This protocol outlines a representative procedure for coupling (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol to a carboxylic acid-functionalized heterocyclic core, a key step in synthesizing many kinase inhibitors.[3]

Objective: To synthesize (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide.

Materials:

  • (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol (Intermediate)

  • 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (Core Scaffold)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid core scaffold (1 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes. This step activates the carboxylic acid to form a highly reactive intermediate. The use of HATU is a common choice for minimizing racemization and achieving high yields in peptide/amide coupling.

  • Coupling: Add a solution of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol (1.05 equivalents) in a minimal amount of anhydrous DMF to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, quench the mixture with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired product.

Self-Validation: The success of the protocol is validated by characterizing the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The retention of stereochemistry can be confirmed using chiral HPLC if necessary.

Conclusion and Future Outlook

3-Amino-1-(4-chlorophenyl)propan-1-ol is more than just a chemical reagent; it is a validated and highly valuable starting point for the rational design of targeted therapeutics. Its structural features have been optimized by nature and medicinal chemists alike to provide a reliable scaffold for engaging with complex biological targets. While alternatives exist and are crucial for fine-tuning drug properties, the utility of this specific intermediate, particularly the (S)-enantiomer produced via efficient biosynthetic methods, is firmly established.

Future research will likely focus on incorporating this and related building blocks into novel drug modalities, such as PROTACs or covalent inhibitors, further expanding the therapeutic landscape that can be accessed from this versatile and powerful chemical entity.

References

  • ChemicalBook. (2025, August 28). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOl3G8ZHbrHBIjV81s-EnkuRSH4QLa4GwwuXl6JMibUgqY1fQeNIAzv7uf9xOAGorM6zoGs7hVVGUJv1RhZO-EgwkM9yPIruAV7Vcp3rXOsnicQcxGKsiNRpm9_Zmx8u1_unu8YhuXkcltzWepymhUWZUfNq7VmHDJftqrSuRAMg==]
  • Smolecule. (2024, August 10). 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol. Retrieved from Smolecule. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfT-JPDPsxlq7BrtoxtyG7-b2985eVzqoiI1dMUSx6e6G-VPlMSVdGwEHBRX0eKgoHtkHYmXHeDv3J7hBLgqVoRyl0TE-3YHWx-hh6ZXMuZaF4KYEwhzi1Dfcg8C3ZUWKJs1Lwbvo=]
  • EvitaChem. (s)-3-Amino-3-(4-chlorophenyl)propan-1-ol (EVT-363378) | 886061-26-3. Retrieved from EvitaChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3XsZvTgwvYabr0i8NXN8-oKjOlvk_EsFtk3wU1-hS6ldC7lqxRVSwk9mSFX-JspoNJg4mYN1vLnQfyk3J2MYz0GjzcQanM-yjESTe0G6SGtt3naEXXawlAKCc8JzO8GfteNpvXnY=]
  • Google Patents. (2020). US10654855B2 - Protein kinase B inhibitors. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpvZN1KTlsz2-E2PCaBz26xyFcau_lg-H5Nm5EBrHTaqrKJZUfg8fIlYN2s7jJfv68ST1REcB7Q3c-fBH9DOzBf56yIHGsug-JevZ3kECGdxgl7Tp46eHztB0f14j9Lv1mTV7lLRvOT4V-AQ==]
  • PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID 25418153. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO2dlUkqWmyoRpJrgp5VZt5LjT8ylrR-cRp5PnOh9U0U1D60-7VfCQS8G8ScoQ5LNadJXnGJv0eGYXeTgsm1gcfRB1zk2guTCohTpTEVeRQSTmXlCujHfSZ6htfS-PP3-27fUEMyCA-OUxH4R_OltC658Me9ORGh44LxJ9YUKCUVa1LmmQtyDDTohDdUU=]
  • MilliporeSigma. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3. Retrieved from MilliporeSigma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2GJHpq9RpKFKlerFDSb9HUuhxRnJOcAcJlr0mj5vuqpAQSBgnz6MoC26RzQpIViFzaEQ8wqtoZEux4clsPZB3ZJHuRU9XRXVAOmXwsGHWgn44K-UTD_9Q2UEpPlw6Zd1FeL5XqLzIEs68ndJmqeqD1Nwv55fUiD2VeDXKTb_1tfIb6Up2E7gtaH_bbI75D4Xv3Q==]
  • CymitQuimica. CAS 886061-26-3: (2S)-3-amino-2-(4-chlorophenyl)propan-1-ol. Retrieved from CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs9oXj-i-0HQNTS0_pP2EKii6HdPFH8YO3E3CvZeK6S-KxL1_IXldmEDV29PBUy8sbQj88wMy4iZs28ALHleqZGn8VNEJfvkZCmhc5NAPTp9i5Rb0U6u4FQJg6O4WhsTbJBVU=]
  • BLDpharm. 1379444-55-9|(S)-3-Amino-1-(4-chlorophenyl)propan-1-ol. Retrieved from BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqFVOiOA9b_6KF7cEgKi2UFsHZaeE9LFHs15DnpWQGgbXIuIE7knIC6-S5qsJk5OJmw2x3Eid7pJWrEoycCtviWBTvKBZZ8i0TNhBodWQvSa6DJoiJPc6TBlsi4_EKTwqn4m3wiCTdd_rOXaIV]
  • Sigma-Aldrich. (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqiu-iZshaSuLpocL3tkuFJqgwMokhiNYS1G1U3aRN8leA63Rur0oKWvBQ747Rvp7y7_swy4Or2K3NCJTVOM4dPo5F45cLm9X096yNT14X-K8mDBu9g_feW-J_4JwibaVcsDl5EEQtXo6pMFrXptQCMqhe2dDNcOJMcoMZ7_7ZcYS55szUe4VYg21wnA==]
  • PubMed. (2003, May 19). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 13(10), 1795-9. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOcWLbQDxl0SoHKj-tCAjJcUlZnrr_ClFRMXJkgITeLC9kxoZtcJDpfiZJSeGIISzEsISSK6RqJbkCrYPkq4_Fh4Lqyqv1OKkvJ0jRk7VZJ_Wl3yaCGBa9ha0KehotMZs1zzs=]
  • Sigma-Aldrich. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol safety information. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcE1PI3NZVi2TqxqJrEEwvmqp__fK_klEZnDvSOYjQqxPTfOVO5tyBgtUf9TAF4FnmrnDq5mUGTyCvdl9oqz5-fjanHjOylZ3y3eoE427AknO7KHCxejJ6kabZR6hN7Rqfg-WpDk1qn9cc0ia0X5Ti_s9Ax2w4Qp4NkleKM88fUdUnizOcBr4Ggz5OqU0tsTIBVg==]
  • Google Patents. (2016). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate.... Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpM_Kuu6VtA3l1D2mfPWqHmhqIvV4LtlCAfbPiu3mfcPva8QBTSrQ9a1pzrAfM51XqImouMfbZwRTtpXD9l1Fc72TD_8U7k6A0CmThsE5CDrgift2JV-mflZW_xXzpVsI8fah-iM_927h4g3Y=]

Sources

comparative analysis of the spectroscopic data of 3-Amino-1-(4-chlorophenyl)propan-1-ol and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Spectroscopic Guide to 3-Amino-1-(4-chlorophenyl)propan-1-ol and its Halogenated Analogs

Abstract

The 3-amino-1-aryl-propan-1-ol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1] Rigorous structural characterization is paramount for quality control, regulatory submission, and advancing drug discovery programs. This guide provides a comprehensive comparative analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 3-Amino-1-(4-chlorophenyl)propan-1-ol and its fluoro and bromo analogs. By presenting detailed experimental protocols, comparative data tables, and in-depth interpretations, this document serves as a practical resource for researchers, analytical chemists, and drug development professionals involved in the synthesis and characterization of these critical intermediates.

Introduction: The Significance of Spectroscopic Characterization

In the landscape of modern drug development, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for safety and efficacy. The 3-amino-1-(4-chlorophenyl)propan-1-ol framework and its derivatives are key intermediates in the synthesis of various therapeutic candidates.[2] Their precise molecular geometry, substitution patterns, and purity directly influence the biological activity and safety profile of the final active pharmaceutical ingredient (API).

This guide employs a multi-technique spectroscopic approach, leveraging the strengths of NMR, IR, and MS to create a holistic and self-validating analytical workflow.

  • NMR Spectroscopy provides definitive insights into the carbon-hydrogen framework and the chemical environment of each atom.

  • IR Spectroscopy offers rapid confirmation of essential functional groups.

  • Mass Spectrometry confirms the molecular weight and provides vital clues about structure through fragmentation patterns.

The objective of this document is to explain the causality behind experimental choices and to provide a logical framework for interpreting and comparing the spectroscopic data of these closely related molecules.

The Core Structure and Selected Analogs

For this comparative analysis, we will examine the parent compound, 3-Amino-1-(4-chlorophenyl)propan-1-ol, alongside two analogs selected to demonstrate the influence of halogen substitution on the phenyl ring. The systematic change from fluorine to chlorine to bromine provides an excellent model for observing predictable trends in spectroscopic data, primarily driven by differences in electronegativity and isotopic abundance.

  • Parent Compound (1): 3-Amino-1-(4-chlorophenyl)propan-1-ol

  • Analog A (2): 3-Amino-1-(4-fluorophenyl)propan-1-ol

  • Analog B (3): 3-Amino-1-(4-bromophenyl)propan-1-ol

Caption: Standard workflow for NMR sample preparation and analysis.

Comparative ¹H NMR Data Analysis

The ¹H NMR spectra provide a detailed map of the proton environments. The primary differences between the analogs are observed in the aromatic region due to the varying electronic effects of the halogen substituent.

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆, δ ppm)

Proton Assignment3-Amino-1-(4-F-Ph)propan-1-ol (2)3-Amino-1-(4-Cl-Ph)propan-1-ol (1)3-Amino-1-(4-Br-Ph)propan-1-ol (3)Multiplicity
H-2', H-6'~7.35~7.38~7.50d, J ≈ 8.4 Hz
H-3', H-5'~7.15~7.34~7.30d, J ≈ 8.4 Hz
H-1 (CH-OH)~4.60~4.62~4.65t, J ≈ 6.5 Hz
H-3 (CH-NH₂)~3.80~3.81~3.81m
H-2 (CH₂)~1.85~1.86~1.87m
-OH~5.20~5.25~5.28br s
-NH₂~2.90~2.90~2.90br s

(Note: Chemical shifts are representative and can vary slightly based on concentration and exact experimental conditions.)

Expert Interpretation:

  • Aromatic Protons (H-2', H-6', H-3', H-5'): The signals for these protons appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The key trend to observe is the downfield shift of the ortho-protons (H-2', H-6') as the electronegativity of the halogen decreases (F > Cl > Br). While fluorine is the most electronegative, its strong +M (mesomeric) effect partially shields the ortho and para positions, complicating a simple inductive argument. The chloro and bromo substituents exert a stronger net de-shielding effect on the adjacent protons.

  • Benzylic Proton (H-1): The proton on the carbon bearing the hydroxyl group (C1) is a triplet and is slightly shifted downfield with decreasing halogen electronegativity, reflecting the subtle electronic influence transmitted through the aromatic ring.

  • Aliphatic Protons (H-2, H-3): These protons are largely unaffected by the substituent on the phenyl ring, as the electronic effect diminishes significantly with distance. They appear as complex multiplets due to diastereotopicity and coupling to adjacent protons.

  • Labile Protons (-OH, -NH₂): These appear as broad singlets, and their chemical shifts can be highly variable depending on concentration, temperature, and water content.

Comparative ¹³C NMR Data Analysis

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. The most significant variations are seen in the aromatic carbon signals, particularly the ipso-carbon (C-4') directly attached to the halogen.

Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆, δ ppm)

Carbon Assignment3-Amino-1-(4-F-Ph)propan-1-ol (2)3-Amino-1-(4-Cl-Ph)propan-1-ol (1)3-Amino-1-(4-Br-Ph)propan-1-ol (3)
C-1'~142.0~144.5~145.0
C-2', C-6'~128.0 (d, J_CF ≈ 8 Hz)~128.5~129.0
C-3', C-5'~115.0 (d, J_CF ≈ 21 Hz)~128.3~131.2
C-4'~161.5 (d, J_CF ≈ 243 Hz)~131.0~120.5
C-1 (CH-OH)~71.5~71.8~72.0
C-2 (CH₂)~39.0~39.2~39.3
C-3 (CH-NH₂)~45.0~45.1~45.1

(Note: Chemical shifts are representative. J_CF denotes coupling constant between carbon and fluorine.) [3] Expert Interpretation:

  • ipso-Carbon (C-4'): This signal is most diagnostic. For the fluoro-analog (2), C-4' appears far downfield (~161.5 ppm) and as a doublet with a large one-bond carbon-fluorine coupling constant (¹J_CF ≈ 243 Hz). For the chloro-analog (1), it is at ~131.0 ppm, and for the bromo-analog (3), it is shifted significantly upfield to ~120.5 ppm due to the "heavy atom effect."

  • Ortho and Meta Carbons (C-2'/C-6', C-3'/C-5'): These carbons also show predictable shifts. In the fluoro-analog, the C-3'/C-5' carbons are shielded and show a large two-bond C-F coupling. In the bromo-analog, the C-3'/C-5' carbons are more deshielded compared to the chloro-analog.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule.

Rationale and Experimental Design
  • Technique: Attenuated Total Reflectance (ATR) is the method of choice for this analysis. It requires minimal to no sample preparation for solids and liquids, providing high-quality spectra quickly and non-destructively. [4][5][6]This is a significant advantage over traditional methods like KBr pellets or Nujol mulls. [4]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum. [7]2. Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. [4][7]3. Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. Good contact is essential for a strong signal. [7]4. Data Acquisition: Acquire the spectrum, typically by co-adding 32 or 64 scans over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. [8]5. Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe after analysis.

Comparative IR Data Analysis

The IR spectra of all three compounds are dominated by the absorptions from the amine and alcohol functional groups. The differences are subtle and primarily located in the fingerprint region.

Table 3: Comparative IR Data (cm⁻¹)

Vibrational ModeCharacteristic Frequency RangeExpected Observation
O-H Stretch (Alcohol)3400 - 3200Broad, strong band
N-H Stretch (Primary Amine)3400 - 3250Two medium bands, often superimposed on the O-H stretch
C-H Stretch (Aromatic)3100 - 3000Sharp, medium bands
C-H Stretch (Aliphatic)3000 - 2850Strong bands
C=C Stretch (Aromatic)1600 - 1450Multiple medium to sharp bands
C-O Stretch (Alcohol)~1050Strong band
C-X Stretch (Aryl-Halogen)1100 - 1000Medium to strong band, position varies with halogen

Expert Interpretation:

  • O-H and N-H Region: The most prominent feature will be a very broad and intense absorption band from ~3400 to 3200 cm⁻¹, which arises from the hydrogen-bonded O-H stretching of the alcohol. Overlapping with this will be two sharper, less intense peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

  • C-X Region: The C-Cl stretch typically appears around 1090 cm⁻¹, while the C-F stretch is found at a higher frequency and the C-Br at a lower frequency. These peaks, located in the complex fingerprint region, can provide direct evidence of the halogen substituent but may be difficult to assign definitively without spectral subtraction or comparison to a reference.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of a compound and can provide structural information from its fragmentation patterns.

Rationale and Experimental Design
  • Ionization Technique: Electrospray Ionization (ESI) is the ideal method for these molecules. It is a "soft" ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation, making it easy to confirm the molecular weight. [9][10]ESI is well-suited for polar, non-volatile compounds like amino alcohols. [9][11]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 µM) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation, enhancing the [M+H]⁺ signal.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the class of compounds.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).

Comparative MS Data Analysis

The most striking feature in the mass spectra of the chloro- and bromo-analogs is the presence of characteristic isotopic patterns.

Table 4: Comparative High-Resolution MS Data (ESI+)

CompoundMolecular FormulaCalculated [M+H]⁺ (monoisotopic)Observed Isotopic Pattern for [M+H]⁺
Fluoro-Analog (2) C₉H₁₂FNO170.0976A single major peak (M)
Chloro-Analog (1) C₉H₁₂ClNO186.0680Two peaks (M, M+2) in an approx. 3:1 ratio
Bromo-Analog (3) C₉H₁₂BrNO230.0175Two peaks (M, M+2) in an approx. 1:1 ratio

Expert Interpretation:

  • Isotopic Patterns: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in an [M+H]⁺ ion cluster with two peaks separated by 2 m/z units, with the M+2 peak having about one-third the intensity of the M peak. Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance ratio, leading to an [M+H]⁺ ion cluster with two peaks of almost equal intensity separated by 2 m/z units. The fluoro-analog shows only a single major peak, as fluorine is monoisotopic. This isotopic signature is a definitive confirmation of the presence and identity of the halogen.

Fragmentation_Pathway parent [M+H]⁺ m/z = 186.07 (for Cl) frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 168.06 parent->frag1 - H₂O frag2 Benzylic Cleavage [C₈H₈Cl]⁺ m/z = 139.03 parent->frag2 - C₂H₆N

Caption: Plausible ESI-MS/MS fragmentation pathway.

Integrated Spectroscopic Analysis: A Holistic Approach

While each spectroscopic technique provides valuable data, their true power lies in their combined application. An integrated analysis provides a self-validating system for structural confirmation:

  • MS confirms the molecular formula , including the specific halogen present, via the molecular weight and isotopic pattern.

  • IR confirms the presence of key functional groups (-OH, -NH₂, aryl ring), consistent with the proposed structure.

  • ¹³C NMR confirms the number of unique carbons and provides direct evidence of the halogen's point of attachment (C-4') and its electronic influence.

  • ¹H NMR confirms the proton framework , the 1,4-substitution pattern on the aromatic ring, and provides the final, unambiguous piece of the structural puzzle.

Together, these orthogonal techniques leave no ambiguity in the structural assignment of 3-Amino-1-(4-chlorophenyl)propan-1-ol and its analogs, forming a robust analytical package suitable for research and regulatory purposes.

Conclusion

This guide has presented a comparative analysis of the NMR, IR, and MS data for 3-Amino-1-(4-chlorophenyl)propan-1-ol and its fluoro and bromo analogs. By examining the predictable trends in chemical shifts, vibrational frequencies, and mass spectral patterns, researchers can confidently characterize these and other related compounds. The detailed protocols and interpretations provided herein serve as a practical reference, underscoring the necessity of a multi-technique approach for rigorous and reliable structural elucidation in the field of pharmaceutical sciences.

References

  • Griffiths, J. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. [Link]

  • JEOL Ltd. (n.d.). NMR Sample Preparation. [Link]

  • Li, Y., et al. (2016). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, Oxford Academic. [Link]

  • Klassen, J. S., et al. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, ACS Publications. [Link]

  • JEOL Ltd. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

  • University of York. (n.d.). Preparing an NMR sample. [Link]

  • Hinata, N. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Mass Spectrometry & Proteomics. [Link]

  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Environmental Science: Processes & Impacts. [Link]

  • SpectraBase. (n.d.). (S)-1-(4-Chlorophenyl)amino-3-chloro-2-propanol - Optional[13C NMR]. [Link]

  • PubChem. (n.d.). (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

  • PubChemLite. (n.d.). 3-amino-1-(4-fluorophenyl)propan-1-ol. [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, ACS Publications. [Link]

  • Coury, C., & Dillner, A. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Atmospheric Environment. [Link]

  • CompTox Chemicals Dashboard, EPA. (2025). 3-Amino-3-(2-chlorophenyl)propan-1-ol - Links. [Link]

  • Roman, G. (2017). NOVEL PHENOLIC 1-ARYL-3-ARYLAMINO-1-PROPANONES: SYNTHESIS AND CHARACTERIZATION. Acta Chemica Iasi. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • Google Patents. (2020). US10654855B2 - Protein kinase B inhibitors.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • SpectraBase. (n.d.). 3-[(4-Bromobenzyl)amino]-1-propanol - Optional[13C NMR]. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 3-(4-Bromophenyl)propan-1-ol. [Link]

  • University of Calgary. (n.d.). 13C NMR of 1-Propanol. [Link]

  • CompTox Chemicals Dashboard, EPA. (2025). 3-Amino-3-(2-chlorophenyl)propan-1-ol Properties. [Link]

  • PubChemLite. (n.d.). 3-amino-3-(3-bromo-phenyl)-propan-1-ol. [Link]

  • PubChem. (n.d.). 3-Amino-1-(3-chlorophenyl)propan-1-ol. [Link]

  • PubMed. (2018). Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives.... [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(4-chlorophenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(4-chlorophenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.